molecular formula C₁₉H₁₁D₃ B1152518 5-Methyl Chrysene-d3

5-Methyl Chrysene-d3

Cat. No.: B1152518
M. Wt: 245.33
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl Chrysene-d3 is a deuterated analog of 5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties . This compound is primarily used as a high-quality internal standard in High-Performance Liquid Chromatography (HPLC) and other mass spectrometry-based analytical techniques . Its application is critical for the precise quantification and reliable identification of its non-deuterated counterpart in complex mixtures, improving the accuracy of analytical methods. The deuterium atoms incorporated into the molecular structure provide a distinct mass difference, making 5-Methyl Chrysene-d3 an essential tool in research areas such as environmental monitoring, where it can be used to trace and quantify PAHs from sources like tobacco smoke, marijuana smoke, and incomplete combustion of fossil fuels . In the field of toxicology and drug metabolism, it serves as a valuable standard for investigating the metabolic activation and DNA-binding mechanisms of carcinogenic PAHs. The product is offered with a certificate of analysis to ensure defined chemical purity and isotopic enrichment. It is strictly for research purposes in a laboratory setting. 5-Methyl Chrysene-d3 is labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use, as the parent compound is classified as a potential occupational carcinogen and hazard .

Properties

Molecular Formula

C₁₉H₁₁D₃

Molecular Weight

245.33

Synonyms

5-Methylchrysene-d3;  NSC 407620-d3; 

Origin of Product

United States

Foundational & Exploratory

5-Methyl Chrysene-d3: Precision Analytics and Isotopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl Chrysene-d3 (5-MC-d3) is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) utilized primarily as an internal standard in the quantification of 5-methylchrysene, a potent environmental carcinogen.[1] Its value lies in its physicochemical mirroring of the target analyte while maintaining a distinct mass spectral signature (


 Da shift), enabling precise quantification in complex matrices like biological fluids, particulate matter, and foodstuff via Isotope Dilution Mass Spectrometry (IDMS).[1]

This guide details the molecular physics, synthesis considerations, and validated analytical workflows for 5-MC-d3, designed for senior researchers in toxicology and analytical chemistry.[1]

Chemical Constitution & Physicochemical Properties[1][2][3][4][5][6]

Molecular Identity

The deuterated form typically substitutes three hydrogen atoms on the methyl group with deuterium (


).[1] This specific labeling site is chosen to minimize "scrambling" (H/D exchange) that can occur on aromatic rings under acidic extraction conditions, although metabolic stability must be considered in biological assays.[1]
PropertyData
Chemical Name 5-(Methyl-d3)-chrysene
CAS Number (Unlabeled) 3697-24-3
CAS Number (Labeled) Varies by vendor (e.g., CIL, TRC)
Chemical Formula

Appearance Crystalline solid (often slight purple/fluorescent hue)
Solubility Soluble in Toluene, Dichloromethane, Acetonitrile; Insoluble in Water
Mass Spectrometry Parameters

For high-resolution mass spectrometry (HRMS), the distinction between Average Molecular Weight and Monoisotopic Mass is critical.[1] The presence of three deuterium atoms shifts the mass defect significantly compared to the protium analog.[1]

Table 1: Mass Specifications

MetricValueCalculation Basis
Average Molecular Weight 245.34 g/mol Based on natural abundance C and 100% D enrichment.
Monoisotopic Mass 245.1284 Da Calculated using

,

,

.[1]
Mass Shift (

)
+3.0188 Da Relative to unlabeled 5-Methylchrysene (

Da).[1]
Primary Ion (

)
m/z 245.1 Base peak in EI/positive ion mode.[1]
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the deuterated methyl group at the C5 position, which is critical for the "bay-region" activation theory of carcinogenesis.[1]

G cluster_0 5-Methyl Chrysene-d3 Structure RingA Ring A RingB Ring B RingA->RingB RingC Ring C RingB->RingC Methyl CD3 RingB->Methyl C5 Position RingD Ring D RingC->RingD

Figure 1: Schematic representation of the tetracyclic chrysene core with the deuterated methyl group (


) located at the C5 position.[1][2]

Isotopic Physics & Analytical Logic

The Deuterium Effect

The substitution of Hydrogen (


) with Deuterium (

) introduces a Kinetic Isotope Effect (KIE).[1] In chromatographic separations (LC or GC), 5-MC-d3 typically elutes slightly earlier than the unlabeled analyte due to the lower zero-point vibrational energy and slightly reduced lipophilicity of the C-D bond.[1]
  • Chromatographic Implication: In high-efficiency GC columns, 5-MC-d3 may separate from 5-MC by 0.02–0.05 minutes.[1] Integration windows must be adjusted to capture both the analyte and the ISTD if they do not perfectly co-elute.[1]

Internal Standard Standardization

To validate the quantification, the response ratio is calculated.[1] This self-validating system compensates for matrix effects (ion suppression/enhancement) and recovery losses during extraction.[1]



Where RF is the Response Factor derived from calibration curves.[1]

Validated Experimental Protocol: Quantification in Biological Matrices

Context: Analysis of 5-Methylchrysene in plasma or tissue using 5-MC-d3 as the ISTD.[1]

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg 5-MC-d3 in 10 mL Toluene (100 µg/mL). Store at -20°C in amber glass.

  • Working Solution: Dilute to 100 ng/mL in Acetonitrile for spiking.

Workflow Methodology

Step 1: Sample Spiking (The Critical Control Point) Add a precise volume (e.g., 20 µL) of 5-MC-d3 Working Solution to the sample before any solvent addition.[1] This ensures the ISTD experiences the exact same extraction efficiency as the native analyte.[1]

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 2 mL Hexane:Dichloromethane (50:50) to the spiked sample.[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean silanized glass tube.

  • Rationale: PAHs are highly lipophilic; silanization prevents adsorption of the analyte to glass surfaces.[1]

Step 3: Concentration & Reconstitution

  • Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 35°C. Do not dry completely  (risk of sublimation/loss).[1]
    
  • Reconstitute in 100 µL Acetonitrile/Toluene (90:10).

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1] Gradient 50% B to 100% B over 8 mins.

  • Detection: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is often preferred over ESI for non-polar PAHs.[1]

Analytical Workflow Diagram

Workflow Start Biological Sample (Plasma/Tissue) Spike Spike ISTD: 5-MC-d3 (100 ng/mL) Start->Spike Extract LLE Extraction (Hexane/DCM) Spike->Extract Equilibration (15 min) Dry N2 Evaporation (Minimize Volatility Loss) Extract->Dry Recon Reconstitution (Acetonitrile) Dry->Recon Inject LC-MS/MS Injection (APCI+) Recon->Inject Data Data Analysis Ratio: m/z 242 / 245 Inject->Data

Figure 2: Step-by-step extraction and analysis workflow ensuring the internal standard tracks the analyte through all processing stages.

Toxicology & Mechanism of Action[1]

Understanding the biological behavior of 5-Methylchrysene is essential for interpreting analytical results.[1] It is considered the most carcinogenic isomer among methylated chrysenes.[1]

Metabolic Activation (The Bay Region Theory)

5-MC is bioactivated by Cytochrome P450 enzymes (CYP1A1/1B1).[1] The presence of the methyl group in the same "bay region" as the epoxide formation enhances steric hindrance, preventing detoxification by Epoxide Hydrolase.[1]

  • Proximate Carcinogen: 5-MC-1,2-dihydrodiol.[1]

  • Ultimate Carcinogen: 5-MC-1,2-dihydrodiol-3,4-epoxide (DE-I).[1]

  • DNA Adduct: The epoxide binds covalently to the

    
     position of Guanine, causing replication errors.[1]
    

Note on d3-Isotope Effects in Metabolism: If using 5-MC-d3 for metabolic tracing, expect a Primary Kinetic Isotope Effect if the metabolic attack occurs at the methyl group (hydroxylation).[1] However, since the primary activation is ring epoxidation, the d3-methyl group is relatively stable, making it a robust tracer for the parent compound.[1]

Safety & Handling Protocols

Warning: 5-Methylchrysene is an IARC Group 2B carcinogen (possibly carcinogenic to humans) and a potent mutagen.[1]

  • Containment: Weighing and solvation must occur inside a certified Chemical Fume Hood or Glovebox.[1]

  • Deactivation: Glassware should be rinsed with organic solvent, then soaked in a bleach solution (sodium hypochlorite) or specific surfactant cleaners designed for PAHs before standard washing.[1]

  • PPE: Double nitrile gloves are mandatory.[1] PAHs can permeate latex.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19427, 5-Methylchrysene.[1] Retrieved from [Link][1]

  • Hecht, S. S., et al. (1985). Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin.[1] Cancer Research.[1][3] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Polycyclic Aromatic Hydrocarbons.[1] Vol 92.[1] Retrieved from [Link][1]

Sources

Navigating the Safety Landscape of 5-Methyl Chrysene-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the safety considerations, handling protocols, and toxicological profile of 5-Methyl Chrysene-d3, a crucial reference standard in various research and development applications. As drug development professionals and scientists, a comprehensive understanding of the materials we work with is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a narrative grounded in practical laboratory experience and a deep understanding of the causality behind safety protocols.

Chemical Identity and Core Properties

5-Methyl Chrysene-d3 is a deuterated polycyclic aromatic hydrocarbon (PAH). The presence of deuterium atoms makes it a valuable tool in mass spectrometry-based analytical methods, often used as an internal standard for the quantification of the parent compound in various matrices.

PropertyValueSource
Chemical Formula C₁₉H₁₁D₃Inferred
Molecular Weight ~245.33 g/mol Inferred
Appearance Purple crystals[1]
Solubility Insoluble in water; Soluble in acetone and other organic solvents like Toluene.[1][2]
Melting Point 117.5 °C (243.5 °F)[1]

The fundamental structure of 5-Methyl Chrysene, a four-fused ring system, is the primary determinant of its chemical behavior and toxicological properties. The addition of three deuterium atoms to the methyl group does not significantly alter these fundamental characteristics.

Hazard Identification and Classification: A Proactive Approach

5-Methyl Chrysene is classified as a hazardous substance and is a suspected human carcinogen.[3][4] Understanding the nature of these hazards is the first step in establishing a robust safety protocol.

GHS Hazard Classification:

  • Carcinogenicity: Category 1B or 2 - May cause cancer or is suspected of causing cancer.[4]

  • Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[5]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5]

  • Hazardous to the Aquatic Environment (Acute & Chronic): Category 1 - Very toxic to aquatic life with long-lasting effects.[3][5]

The primary concern with 5-Methyl Chrysene is its carcinogenicity, a characteristic common to many polycyclic aromatic hydrocarbons. These compounds can be activated in the body to form metabolites that can bind to DNA, potentially leading to mutations and the initiation of cancer.[2]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of 5-Methyl Chrysene-d3, a multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling of solid 5-Methyl Chrysene-d3 and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Double-gloving is recommended, especially when handling the neat material.

  • Eye Protection: Chemical safety goggles are essential to protect against dust particles and splashes. A face shield should be worn when there is a significant risk of splashing.[4]

  • Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a potential for generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]

The rationale behind this stringent PPE requirement is to prevent the primary routes of exposure: inhalation, skin contact, and eye contact.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

  • Avoid Dust Generation: When working with the solid material, handle it gently to minimize the creation of airborne dust.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6]

Storage:

  • Secure and Designated Location: Store in a well-ventilated, cool, dry, and dark place.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, with which it can react vigorously.[3]

  • Container Integrity: Ensure the container is tightly sealed to prevent leakage or contamination.

Disposal:

  • Hazardous Waste: 5-Methyl Chrysene-d3 and all contaminated materials (e.g., gloves, vials, pipette tips) must be disposed of as hazardous waste.[4]

  • Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

The lifecycle management of this compound, from receipt to disposal, is critical for minimizing environmental release and ensuring the safety of all laboratory personnel.

Accidental Release and First Aid: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Accidental Release:

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup (with appropriate PPE) Evacuate Evacuate Immediate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Contain Contain the Spill (Use absorbent pads for liquids, gently cover solids) Secure->Contain Collect Collect Spill Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Spill Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

The rapid and correct application of first aid can significantly reduce the potential for long-term health effects.

Toxicological and Ecological Information: Understanding the Impact

Toxicological Summary:

The primary toxicological concern for 5-Methyl Chrysene is its carcinogenicity.[4][5] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. Animal studies have shown that it can induce tumors.[3] The compound is also mutagenic, meaning it can cause changes in the genetic material of cells.[3]

Ecological Information:

5-Methyl Chrysene is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][5] Due to its low water solubility and high persistence, it can bioaccumulate in aquatic organisms. Therefore, it is imperative to prevent its release into the environment.

Conclusion: A Culture of Safety

Working with potent compounds like 5-Methyl Chrysene-d3 demands a commitment to a strong safety culture. This extends beyond simply following a set of rules; it involves a deep understanding of the "why" behind each safety precaution. By integrating the principles outlined in this guide into your daily laboratory practices, you can confidently and safely utilize this valuable reference standard in your research endeavors, protecting yourself, your colleagues, and the environment.

References

  • AccuStandard. (n.d.). 5-METHYLCHRYSENE (METHYL-D3, 98%) 50 UG/ML IN TOLUENE-D8 Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2021, February 24). Safety Data Sheet: 5-Methylchrysene. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2024, December). 5-Methylchrysene. Retrieved February 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Chrysene, 5-methyl-. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylchrysene. In PubChem. Retrieved February 22, 2026, from [Link]

Sources

Structural & Functional Characterization: 5-Methylchrysene vs. 5-Methylchrysene-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Differences between 5-Methylchrysene and 5-Methylchrysene-d3 Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Analytical Chemists

Executive Summary

This technical guide analyzes the physicochemical and metabolic distinctions between 5-Methylchrysene (5-MC) , a potent environmental carcinogen, and its isotopologue, 5-Methylchrysene-d3 (5-MC-d3) . While often treated merely as an analytical mirror for mass spectrometry, the deuterated variant possesses distinct vibrational and kinetic properties governed by the Kinetic Isotope Effect (KIE) .

This document details the structural distortion induced by the bay-region methyl group, the metabolic shunting caused by deuterium substitution, and the precise analytical protocols required to utilize 5-MC-d3 as a self-validating internal standard.

Structural & Physicochemical Characterization

The core difference lies in the isotopic substitution of the three hydrogen atoms on the C5-methyl group. This substitution alters the zero-point energy (ZPE) of the C-H vs. C-D bonds, impacting both spectral properties and bond dissociation energies.

Comparative Physicochemical Data
Feature5-Methylchrysene (Native) 5-Methylchrysene-d3 (Labeled) Implication
Formula


Mass resolution in MS
Molecular Weight 242.32 g/mol ~245.34 g/mol +3 Da shift for ion filtering
Methyl Group


Primary site of KIE
Bay Region Sterically crowded (C4-C5)Sterically crowded (C4-C5)Planarity distortion
C-X Bond Energy

kcal/mol

kcal/mol
C-D bond is shorter & stronger
Vibrational Freq.

cm

(stretch)

cm

(stretch)
IR spectral shift
The Steric Bay-Region Distortion

5-MC is unique among methylchrysenes due to the location of the methyl group in the "bay region" (between the C4 and C5 positions).

  • Steric Clash: The methyl protons spatially interfere with the proton at C4.

  • Consequence: This forces the aromatic ring system out of planarity to relieve strain. X-ray diffraction studies confirm that this distortion alters the electron density, making the ring double bonds more susceptible to enzymatic oxidation by Cytochrome P450s [1].

The Kinetic Isotope Effect (KIE) & Metabolic Implications

For toxicologists using 5-MC-d3 as a mechanistic probe, understanding the KIE is critical. The substitution of Hydrogen with Deuterium alters the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.

Mechanism of Action
  • Primary KIE: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond due to the doubled mass of deuterium. This increases the activation energy (

    
    ) required to break the bond.
    
    • Theoretical

      
      : 
      
      
      
      at 25°C.
  • Metabolic Switching:

    • Pathway A (Detoxification): Hydroxylation of the methyl group (forming 5-hydroxymethylchrysene). This requires C-H breakage.

    • Pathway B (Bioactivation): Epoxidation of the aromatic ring (forming the 1,2-diol). This does not involve methyl C-H breakage.

Hypothesis: In 5-MC-d3, Pathway A is kinetically suppressed (slower rate) due to the strong C-D bond. This may shunt more substrate toward Pathway B, potentially increasing the formation of the carcinogenic diol-epoxide relative to the native compound [2].

Visualization: Metabolic Activation vs. Isotope Shunting

Metabolism Parent 5-Methylchrysene (or 5-MC-d3) P450 CYP1A1 / CYP1B1 Parent->P450 Hydroxymethyl 5-Hydroxymethylchrysene (Detoxification) P450->Hydroxymethyl Methyl Oxidation (Inhibited in d3 by KIE) Diol 1,2-Dihydrodiol P450->Diol Ring Oxidation (Unaffected by d3) Epoxide 1,2-Diol-3,4-Epoxide (Ultimate Carcinogen) Diol->Epoxide Epoxidation DNA DNA Adducts Epoxide->DNA Covalent Binding

Figure 1: Metabolic bifurcation. Deuteration of the methyl group (5-MC-d3) suppresses the upper detoxification pathway via the Kinetic Isotope Effect, potentially favoring the lower bioactivation pathway.

Analytical Application: GC-MS Internal Standard Protocol

In analytical chemistry, 5-MC-d3 is the gold-standard Internal Standard (IS) for quantifying 5-MC in environmental or biological matrices. Because it is chemically identical (save for the isotope), it corrects for extraction inefficiencies and matrix effects.

Self-Validating Quantification Logic

The protocol relies on the Response Factor (RF) stability.



If the extraction is valid, the ratio of Native to Deuterated recovery must remain constant, regardless of absolute signal loss.

Experimental Protocol: GC-MS Analysis

Objective: Quantify 5-MC in soil or tissue using 5-MC-d3 isotope dilution.

1. Sample Preparation:

  • Weigh 1.0 g of sample.

  • CRITICAL STEP: Spike with 100 µL of 5-MC-d3 (10 µg/mL in Toluene) before adding any solvent. This ensures the IS experiences the exact same extraction conditions as the analyte.

2. Extraction (Solid-Liquid):

  • Add 10 mL Hexane:Acetone (1:1 v/v).

  • Sonicate for 20 mins (pulsed mode to avoid overheating).

  • Centrifuge at 3000 x g for 10 mins.

  • Transfer supernatant to a clean amber vial (PAHs are light-sensitive).

3. Clean-up (Silica SPE):

  • Condition Silica cartridge with Hexane.

  • Load extract.[1][2][3] Elute interferences with Hexane.

  • Elute PAHs with Hexane:DCM (3:1).

  • Evaporate to near dryness under Nitrogen; reconstitute in 1 mL Isooctane.

4. GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 250°C → 5°C/min → 300°C (hold 5 min).

  • Acquisition: SIM Mode (Selected Ion Monitoring).[3][4]

Target Ions for SIM Mode
CompoundQuant Ion (m/z)Qualifier Ion 1Qualifier Ion 2Retention Time
5-Methylchrysene 242.1 241.1239.1~18.4 min
5-Methylchrysene-d3 245.1 244.1240.1~18.35 min*

*Note: Deuterated compounds often elute slightly earlier than native compounds due to reduced London dispersion forces (Chromatographic Isotope Effect).

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_inst Instrumental Analysis Sample Raw Matrix (Soil/Tissue) Extract Extraction (Hexane:Acetone) Sample->Extract Spike SPIKE: 5-MC-d3 (Internal Standard) Spike->Extract GC GC Separation (DB-5ms Column) Extract->GC MS MS Detection (SIM) Target: m/z 242 & 245 GC->MS Data Data Processing Calculate Ratio (Native/d3) MS->Data

Figure 2: Isotope Dilution Workflow. Spiking the deuterated standard (d3) prior to extraction is the critical control point for validating recovery.

References
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[3][4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. World Health Organization.

  • Hecht, S. S., et al. (1978). "1,2-Dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene."[6][7] Cancer Research, 38(8), 2191-2194.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 5-Methylchrysene.[8][6][9] NIST Chemistry WebBook, SRD 69.

  • AccuStandard. (2024). Reference Standards for 5-Methylchrysene and Deuterated Analogs.

  • Simmons, E. M., & Hartwig, J. F. (2012). "On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes." Angewandte Chemie International Edition, 51(13), 3066-3072. (Cited for KIE theoretical grounding).

Sources

Synthesis methods for stable isotope labeled 5-Methylchrysene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of stable isotope-labeled 5-Methylchrysene (5-MC), specifically focusing on the 5-(trideuteriomethyl)chrysene (5-MC-d3) and ring-labeled 13C isotopologues.[1][2] These compounds are critical internal standards for quantifying environmental exposure and elucidating the metabolic activation pathways of methylated polycyclic aromatic hydrocarbons (PAHs).[1][2]

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: 5-Methylchrysene is a potent carcinogen, significantly more active than chrysene or other methylchrysene isomers.[1][2] Its metabolic activation involves the formation of a "bay-region" diol epoxide.[1][2][3] For accurate mass spectrometric quantification (IDMS) and mechanistic toxicology, the isotopic label must be placed in a metabolically stable position or specifically at the site of metabolic attack (the methyl group) to track oxidation.[1][2]

Retrosynthetic Logic: The most robust route to the chrysene skeleton is the Mallory Photocyclization of a stilbene-like precursor.[1][2] This method allows for a modular "building block" approach, where the label can be introduced via the naphthalene fragment, the benzene fragment, or the linking methyl group.[1]

Disconnection Strategy:

  • Target: 5-Methylchrysene.[1][2][4][5][6][7][8]

  • Precursor: 1-(1-phenylprop-1-en-2-yl)naphthalene (a methylated styryl-naphthalene).[1][2]

  • Fragments:

    • Fragment A (Naphthalene core): 1-Acetylnaphthalene (Source of the methyl group).[1][2]

    • Fragment B (Benzene core): Benzyltriphenylphosphonium bromide.[1][2]

By using Acetic Anhydride-d6 to synthesize Fragment A, we selectively label the methyl group.[1][2] By using 13C-labeled benzyl halide for Fragment B, we label the D-ring.[1][2]

Retrosynthesis Target 5-Methylchrysene (Labeled) Precursor 1-(1-phenylprop-1-en-2-yl)naphthalene (Stilbene Intermediate) Precursor->Target Mallory Photocyclization (I2, hν, Oxidative) FragmentA 1-Acetylnaphthalene (Label Source: Methyl) FragmentA->Precursor Wittig Olefination FragmentB Benzyltriphenylphosphonium Bromide (Label Source: Ring D) FragmentB->Precursor + Base

Caption: Retrosynthetic disconnection of 5-MC showing modular introduction of isotopic labels.

Part 2: Synthesis of 5-(Trideuteriomethyl)chrysene (5-MC-d3)

This protocol describes the synthesis of 5-MC labeled with three deuterium atoms on the methyl group.[1][2] This isotopologue is ideal for studying the metabolic oxidation of the methyl group to the hydroxymethyl metabolite.[1][2]

Phase 1: Synthesis of 1-(Acetyl-d3)naphthalene

Principle: Friedel-Crafts acylation of naphthalene using labeled acetic anhydride.[1][2]

Reagents:

  • Naphthalene (1.0 eq)[1][2]

  • Acetic Anhydride-d6 (>99 atom % D) (1.1 eq)[1][2]

  • Aluminum Chloride (AlCl3) (1.2 eq)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene[1]

Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an Argon atmosphere.

  • Dissolution: Dissolve AlCl3 (16.0 g, 120 mmol) in dry DCE (100 mL) and cool to 0°C.

  • Addition: Add Acetic Anhydride-d6 (11.3 g, 110 mmol) dropwise over 15 minutes.

  • Substrate: Add a solution of Naphthalene (12.8 g, 100 mmol) in DCE (50 mL) slowly to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] Note: The 1-isomer is kinetically favored; avoid high heat to prevent isomerization to the 2-isomer.

  • Quench: Pour the mixture over ice/HCl (100 g/50 mL). Extract with DCM (3 x 50 mL).

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Silica, 0-5% EtOAc in Hexane) to isolate 1-(Acetyl-d3)naphthalene .

Phase 2: Wittig Olefination

Principle: Coupling the ketone with a benzyl ylide to form the stilbene precursor.[1][2]

Reagents:

  • 1-(Acetyl-d3)naphthalene (from Phase 1)[1][2]

  • Benzyltriphenylphosphonium bromide (1.2 eq)[1][2]

  • n-Butyllithium (2.5 M in hexanes) (1.2 eq)[1][2]

  • Solvent: Anhydrous THF

Protocol:

  • Ylide Formation: In a dry flask under Argon, suspend Benzyltriphenylphosphonium bromide (4.3 g, 10 mmol) in anhydrous THF (40 mL). Cool to -78°C.[1][2]

  • Deprotonation: Add n-BuLi (4.0 mL, 10 mmol) dropwise. The solution will turn deep orange/red (phosphorane formation).[1][2] Stir for 1 hour at 0°C.

  • Coupling: Cool back to -78°C. Add 1-(Acetyl-d3)naphthalene (1.45 g, 8.3 mmol) in THF (10 mL) dropwise.

  • Completion: Allow to warm to room temperature and reflux for 12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with diethyl ether.[1][2]

  • Isolation: Concentrate and pass through a short silica plug to remove triphenylphosphine oxide.[1][2] Isolate the alkene mixture (E/Z isomers).[1][2][9] Note: Separation of E/Z isomers is not strictly necessary as both photoisomerize during the next step.[1][2]

Phase 3: Mallory Photocyclization

Principle: Oxidative photocyclization of the stilbene derivative to the phenanthrene/chrysene core.[1][2]

Reagents:

  • 1-(1-phenylprop-1-en-2-yl-d3)naphthalene (Alkene intermediate)[1][2]

  • Iodine (I2) (0.05 eq - catalytic, or stoichiometric for higher yields)[1][2]

  • Propylene Oxide (Acid scavenger)[1][2]

  • Solvent: Cyclohexane (Spectroscopic grade)[1][2]

Protocol:

  • Dilution: Dissolve the alkene (1.0 g) in Cyclohexane (1.0 L). Crucial: High dilution (approx. 1-4 mM) is required to prevent intermolecular dimerization.[1][2]

  • Additives: Add Iodine (50 mg) and Propylene Oxide (10 mL). Propylene oxide traps the HI formed, preventing side reactions.[1][2]

  • Irradiation: Place the solution in a quartz immersion well reactor equipped with a 450W medium-pressure Mercury lamp.

  • Reaction: Irradiate while bubbling air (or Oxygen) through the solution to regenerate the Iodine oxidant.[1][2] Monitor by UV-Vis or HPLC.[1][2][5] Reaction typically takes 4–12 hours.[1][2]

  • Workup: Wash the solution with aqueous Sodium Thiosulfate (to remove I2) and water.[1][2]

  • Purification: Dry and concentrate. Recrystallize from Benzene/Methanol or purify via HPLC (C18 column, Acetonitrile/Water gradient) to obtain 5-(Trideuteriomethyl)chrysene .[1][2]

Part 3: Data Summary & Validation

Analytical Specifications:

ParameterSpecification for 5-MC-d3Method of Verification
Chemical Purity > 98%HPLC-UV (254 nm) / GC-FID
Isotopic Enrichment > 99 atom % D1H-NMR (Absence of methyl singlet at δ 2.[1][2]75)
Appearance White to pale yellow platesVisual Inspection
Melting Point 117–118 °CCapillary Melting Point
Mass Spectrum m/z 245.3 (M+)GC-MS / LC-MS (ESI+)

Key NMR Signals (Comparison):

  • Native 5-MC: Singlet at δ 2.75 ppm (3H, -CH3).

  • 5-MC-d3: The signal at δ 2.75 ppm disappears completely.[1] The aromatic region (δ 7.5 – 8.8 ppm) remains identical to the native standard.[1][2]

Part 4: Metabolic Activation Pathway[1][2]

Understanding the metabolic fate of 5-MC is essential for using these standards effectively. The methyl group enhances carcinogenicity by sterically forcing the molecule into non-planar conformations and facilitating the formation of the "bay-region" diol epoxide.[1]

Metabolism MC 5-Methylchrysene (Procarcinogen) Diol 1,2-Dihydro-1,2-dihydroxy- 5-methylchrysene MC->Diol CYP1A1 / Epoxide Hydrolase Epoxide 1,2-Diol-3,4-Epoxide (Ultimate Carcinogen) Diol->Epoxide CYP1A1 DNA DNA Adducts (N2-Guanine) Epoxide->DNA Covalent Binding

Caption: Bioactivation pathway of 5-MC.[1][2][3] The d3-label on the methyl group remains intact during ring oxidation.

References

  • Mallory, F. B., & Mallory, C. W. (1984).[1][2] Photocyclization of Stilbenes and Related Molecules.[1][2] Organic Reactions, 30, 1–456.[1][2] [1][2]

  • Hecht, S. S., Loy, M., Mazzarese, R., & Hoffmann, D. (1978).[1][2] Synthesis and mutagenicity of modified chrysenes related to the carcinogen, 5-methylchrysene.[1][2][4][5][8] Journal of Medicinal Chemistry, 21(1), 38–44.[1][2][4]

  • Böhme, T., et al. (2023).[1][2] Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237.[1][2]

  • Amin, S., Hecht, S. S., & Hoffmann, D. (1981).[1][2][6] Synthesis of angular ring methoxy-5-methylchrysenes and 5-methylchrysenols. The Journal of Organic Chemistry, 46(11), 2394–2398.[1][2] [1][2]

  • Zhang, F. J., & Harvey, R. G. (1998).[1][2][10] Efficient Synthesis of the Carcinogenic anti-Diol Epoxide Metabolite of 5-Methylchrysene.[1][2][7][10] The Journal of Organic Chemistry, 63(8), 2771–2773.[1][2] [1][2]

Sources

Methodological & Application

Application Note: A Robust GC-MS Method for the Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Matrices Using 5-Methyl Chrysene-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated method for the determination of priority Polycyclic Aromatic Hydrocarbons (PAHs) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes scientific integrity and field-proven insights, providing researchers with a reliable framework for PAH analysis. A key feature of this method is the use of 5-Methyl Chrysene-d3 as an internal standard to ensure high accuracy and precision in quantification. The methodology covers sample preparation from a solid matrix, instrument configuration in Selected Ion Monitoring (SIM) mode, data analysis, and comprehensive quality control procedures. This guide is intended for researchers, scientists, and professionals in environmental monitoring and food safety who require a robust and reproducible analytical workflow for trace-level PAH quantification.

Introduction: The Analytical Challenge of PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings.[1] They are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials, such as coal, oil, wood, and gas. Many PAHs are of significant toxicological concern due to their carcinogenic and mutagenic properties, leading regulatory bodies like the U.S. Environmental Protection Agency (EPA) to designate a list of priority pollutants for monitoring.[2]

Accurate and sensitive quantification of PAHs in complex matrices like soil, water, air, and food is essential for environmental assessment and human health risk management.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis, offering excellent selectivity, resolution, and sensitivity.[4] However, the multi-step nature of sample preparation—from extraction to cleanup and concentration—can introduce variability and potential analyte loss, compromising the accuracy of the final results.

To overcome these challenges, the use of an internal standard (IS) is indispensable. An ideal internal standard is a compound chemically similar to the target analytes but not naturally present in the samples. It is added at a known concentration to every sample, standard, and blank before any processing steps.[5][6] By monitoring the signal of the IS relative to the target analytes, analysts can correct for variations in extraction efficiency, injection volume, and instrument response. Deuterated PAHs are widely used as internal standards because their chemical and physical properties closely mimic their non-deuterated counterparts, yet they are easily distinguished by their higher mass in the mass spectrometer.[6][7]

This guide details a comprehensive GC-MS method utilizing 5-Methyl Chrysene-d3 , a deuterated alkylated PAH, as the internal standard. Its structural similarity to the 4- and 5-ring PAHs makes it an excellent choice for ensuring reliable quantification across the median molecular weight range of the target analyte list.

Principles of the Method

Chromatographic Separation (GC)

The separation of PAHs is achieved on a low-polarity capillary column, typically with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.[8] This phase separates the non-polar PAH compounds primarily based on their boiling points and, to a lesser extent, their structural planarity. The GC oven is temperature-programmed, starting at a low temperature to resolve the more volatile, lower molecular weight PAHs and ramping up to a high temperature to elute the heavier, less volatile compounds within a reasonable analysis time.[8] A splitless injection mode is employed to ensure the maximum transfer of trace-level analytes onto the column, thereby maximizing sensitivity.[8]

Detection and Quantification (MS)

Following chromatographic separation, the analytes are ionized using Electron Ionization (EI) and detected by a mass spectrometer. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial.[6][9] Instead of scanning the entire mass range, the MS is programmed to monitor only a few specific, characteristic ions for each target analyte during its expected elution window. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and enhanced selectivity against matrix interferences. For each compound, a primary "quantification ion" (typically the most abundant molecular ion) is used for measurement, while one or two "qualifier ions" are monitored to confirm identity based on their expected abundance ratios.[10][11]

The Role of 5-Methyl Chrysene-d3 as an Internal Standard

The internal standard is the cornerstone of quantitative accuracy in this method. 5-Methyl Chrysene-d3 possesses several key attributes that make it an ideal IS for this application:

  • Chemical Similarity: As a four-ring PAH derivative, its extraction and chromatographic behavior are representative of many target PAHs, such as chrysene, benzo[a]anthracene, and the benzofluoranthenes.

  • Isotopic Labeling: The three deuterium atoms on the methyl group provide a distinct mass-to-charge ratio (m/z 245 for the molecular ion) that is easily resolved from native PAHs, with no risk of natural occurrence in samples.

  • Stability: Unlike some deuterated standards that can be susceptible to hydrogen-deuterium exchange under harsh conditions, the deuterium atoms on the stable methyl group are highly resistant to exchange.[12][13]

By adding a constant amount of 5-Methyl Chrysene-d3 to every sample and standard at the very beginning of the workflow, any physical loss or volumetric inconsistency during the entire process affects both the internal standard and the target analytes proportionally. Quantification is then based on the ratio of the analyte response to the IS response, providing a self-correcting system that ensures data integrity.

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide residue or equivalent high-purity grade).

  • Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Silica Gel (activated), Glass Wool.

  • Standards:

    • PAH Calibration Standard Mix (e.g., EPA 610 or 8270 mix) in a suitable solvent.

    • 5-Methyl Chrysene-d3 Internal Standard stock solution (e.g., 50 µg/mL in Toluene-d8).[12]

  • Labware: Glass vials, volumetric flasks, Pasteur pipettes, beakers, extraction vessels, concentration tubes. All glassware must be thoroughly cleaned and rinsed with solvent before use to prevent contamination.[3]

Standard Preparation
  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the 5-Methyl Chrysene-d3 stock solution in acetone or another suitable solvent to a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the PAH standard mix with DCM or hexane.[6] A typical concentration range might be 5, 10, 50, 100, and 250 ng/mL.

  • Spiking Calibration Standards: Fortify each calibration standard with the IS Spiking Solution to a constant final concentration (e.g., 50 ng/mL). For example, add 50 µL of the 1 µg/mL IS solution to each 1 mL of calibration standard.

Sample Preparation: Soil/Sediment Matrix

The following protocol describes a validated ultrasonic extraction and silica gel cleanup procedure suitable for solid matrices.[4]

G cluster_prep Sample Preparation Workflow cluster_cleanup Extract Cleanup Sample 1. Weigh Sample (e.g., 10 g homogenized soil) Spike 2. Spike with Internal Standard (50 µL of 1 µg/mL 5-Methyl Chrysene-d3) Sample->Spike Extract 3. Ultrasonic Extraction (e.g., 2 x 15 min with 20 mL DCM) Spike->Extract Filter 4. Filter & Dry (Pass through Sodium Sulfate) Extract->Filter Concentrate1 5. Initial Concentration (to ~1 mL via Nitrogen Evaporation) Filter->Concentrate1 Load 6. Load onto Silica Gel Column Concentrate1->Load Transfer Extract Elute 7. Elute PAHs (e.g., with Hexane:DCM) Load->Elute Concentrate2 8. Final Concentration (to 1.0 mL final volume) Elute->Concentrate2 Analysis Ready for GC-MS Analysis Concentrate2->Analysis

Caption: Sample Preparation and Cleanup Workflow.

  • Sample Homogenization & Weighing: Homogenize the soil or sediment sample to ensure uniformity. Weigh approximately 10 g of the sample into a glass extraction vessel.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL 5-Methyl Chrysene-d3 IS Spiking Solution directly onto the sample. This is a critical step and must be done before extraction.[1]

  • Extraction: Add 20 mL of DCM to the sample. Place the vessel in an ultrasonic bath and extract for 15 minutes. Decant the solvent. Repeat with a fresh 20 mL aliquot of DCM. Combine the two solvent extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Initial Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[6]

  • Silica Gel Cleanup:

    • Prepare a cleanup column by packing a glass pipette with a small plug of glass wool, followed by 2 g of activated silica gel, and topped with 1 cm of anhydrous sodium sulfate.

    • Pre-rinse the column with hexane.

    • Transfer the concentrated extract onto the column.

    • Elute the PAH fraction with an appropriate solvent mixture (e.g., 20 mL of 1:1 Hexane:DCM). Collect the eluate.

  • Final Concentration: Concentrate the cleaned eluate to a final volume of exactly 1.0 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument and column used.

GC Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injection Mode SplitlessMaximizes analyte transfer to the column for trace-level detection.[8]
Injector Temperature 280 °CEnsures rapid volatilization of high molecular weight PAHs without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency. Constant flow ensures stable performance during the oven ramp.
Column Agilent J&W Select PAH (30 m x 0.25 mm, 0.15 µm) or DB-5msSelect PAH provides optimized selectivity for critical PAH isomers.[14] DB-5ms is a robust general-purpose column.[1][8]
Oven Program 60 °C (hold 1 min), ramp 25 °C/min to 150 °C, ramp 10 °C/min to 320 °C (hold 5 min)Balances resolution of early eluting PAHs with a reasonable total run time.
MS Parameter Condition Rationale
MS System Agilent 5977B MSD or equivalentA reliable single quadrupole MS for routine environmental analysis.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation.[1]
Source Temperature 230 °CStandard operating temperature.
Quadrupole Temperature 150 °CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Provides maximum sensitivity and selectivity for target compounds.[6]
Transfer Line Temp 300 °CPrevents condensation of high-boiling PAHs.[8]

Table 1: SIM Program for Target PAHs and Internal Standard (Note: Retention Times (RT) are approximate and must be verified experimentally)

CompoundRT (min)Quant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Naphthalene~8.5128 127129
Acenaphthene~10.2154 153152
Fluorene~11.0166 165167
Phenanthrene~12.8178 179176
Anthracene~12.9178 179176
Fluoranthene~15.5202 203101
Pyrene~15.9202 203101
Benz[a]anthracene~19.2228 229226
Chrysene~19.3228 229226
5-Methyl Chrysene-d3 (IS) ~20.1 245 242229
Benzo[b]fluoranthene~22.0252 253126
Benzo[k]fluoranthene~22.1252 253126
Benzo[a]pyrene~22.8252 253126
Indeno[1,2,3-cd]pyrene~25.5276 277138
Dibenz[a,h]anthracene~25.6278 279139
Benzo[ghi]perylene~26.8276 277138

Data Analysis and Quality Control

Calibration

A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS) against the ratio of the analyte concentration to the IS concentration (ConcAnalyte / ConcIS). The linearity of the curve should be verified, with a coefficient of determination (R²) of ≥ 0.995 being acceptable.[15]

Method Validation

To ensure the method is trustworthy and fit for purpose, a validation study should be performed.[4] This involves analyzing spiked blank matrix samples at different concentrations.

Table 2: Typical Method Validation Performance Criteria

ParameterAcceptance CriteriaDescription
Linearity (R²) ≥ 0.995Confirms a proportional response across the calibration range.[16]
Accuracy (% Recovery) 70 - 130%Measures the agreement between the measured concentration and the true (spiked) concentration.[6]
Precision (% RSD) ≤ 20%Measures the repeatability of the results from multiple analyses of the same sample.[16]
LOD (Limit of Detection) S/N ≥ 3The lowest concentration at which an analyte can be reliably detected.
LOQ (Limit of Quantitation) S/N ≥ 10The lowest concentration at which an analyte can be reliably quantified with acceptable accuracy and precision.
Ongoing Quality Control (QC)

For routine analysis, each analytical batch should include:

  • Method Blank: A blank sample matrix carried through the entire preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of all target analytes to monitor method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate pair of actual samples spiked with analytes to assess matrix-specific effects on accuracy and precision.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the quantification of priority PAHs in solid environmental matrices. The strategic use of 5-Methyl Chrysene-d3 as an internal standard is fundamental to the method's success, enabling reliable correction for variations in sample preparation and instrument performance. By following the detailed protocols for sample preparation, instrument setup, and quality control, laboratories can achieve the high levels of accuracy, sensitivity, and reproducibility required for regulatory compliance and environmental risk assessment.

References

  • U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]

  • Pouresmaeil, M., et al. (2018). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. PMC. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Wastewater by GC/MS. cromlab-instruments.es. [Link]

  • Lundstedt, S. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. DiVA portal. [Link]

  • Zachariadis, G. A., & Zdralea, P. I. (2022). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]

  • Hristova, Y., et al. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy. [Link]

  • Al-Harbi, M. S., et al. (2024). A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples. MDPI. [Link]

  • Vukadinović, V., et al. (2021). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. Taylor & Francis Online. [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. [Link]

  • Yan, J., et al. (2020). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. PMC. [Link]

  • Walgraeve, C., et al. (2010). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC. [Link]

  • Kim, M., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

  • ICES. (n.d.). Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment. Repository OceanBestPractices. [Link]

  • Stoilova, I., et al. (2020). Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs) in pork meat matrix in. AKJournals. [Link]

  • HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. [Link]

  • European Commission. (2017). Report on method development and validation of PAH-13. [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. [Link]

  • Wenzl, T., et al. (2004). Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. [Link]

  • Kim, M., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC. [Link]

  • Agilent Technologies. (2010). GC/MS analysis of 16 EPA and (15+1) EU PAHs in salmon using a Agilent J&W Select PAH GC column. [Link]

  • Chromservis. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Standards and Standard Mixtures. [Link]

  • DSP-Systems. (2018). Polycyclic Aromatic Compound (PAC) Standards and Standard Mixtures. [Link]

  • Restek Corporation. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. [Link]

  • Wikipedia. (n.d.). 5-Methylchrysene. [Link]

Sources

Application Note: Precision Recovery of 5-Methylchrysene-d3 from Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The extraction of 5-Methylchrysene (5-MC) and its deuterated surrogate 5-Methylchrysene-d3 (5-MC-d3) represents a significant analytical challenge due to the compound's high lipophilicity (


) and the complex adsorption mechanisms of soil organic matter (SOM).[1]

Unlike parent PAHs, methylated derivatives like 5-MC possess a "bay region" methyl group that sterically hinders detoxification enzymes (epoxide hydrolase), making them significantly more carcinogenic.[1] Consequently, accurate quantification is critical for environmental risk assessment.[1]

This guide details two distinct extraction protocols:

  • Pressurized Fluid Extraction (PFE): The "Gold Standard" for exhaustive extraction, aligned with EPA Method 3545A .[1]

  • Modified QuEChERS: A high-throughput, solvent-minimized alternative optimized for soil matrices.[1]

Critical Note on the Analyte: In this protocol, 5-MC-d3 serves as a Surrogate Standard (SS) . It is spiked into the soil prior to extraction to quantify method efficiency (recovery).[1] The extraction of the d3-variant acts as the self-validating proof of the system's ability to liberate the native 5-MC.[1]

Chemical Properties & Safety Profile[1][2][3][4][5]

WARNING: 5-Methylchrysene is a potent mutagen and carcinogen.[1] All procedures must be performed in a fume hood with nitrile gloves and UV-shielded glassware.[1]

PropertyDataImplications for Extraction
Molecular Formula

(labeled)
Mass shift of +3 Da allows MS discrimination.[1]
Solubility Insoluble in water; Soluble in DCM, Acetone, Toluene.[1]Requires organic solvents; moisture in soil hinders extraction.[1]
Vapor Pressure

mmHg
Semi-volatile; avoid high-temp evaporation to dryness.[1]
Photostability Low (UV sensitive)CRITICAL: Use amber glassware or foil-wrap all vessels.[1]

Method Selection Strategy

The choice of method depends on the sample load and detection limits required.

FeatureProtocol A: PFE (EPA 3545A)Protocol B: Modified QuEChERS
Mechanism High T/P desorptionSalting-out partitioning
Throughput Moderate (Sequential/Parallel)High (Batch processing)
Solvent Usage Moderate (~30-50 mL)Low (~10-15 mL)
Cleanup In-cell or Post-extractionDispersive SPE (d-SPE)
Target Matrix Clay, Aged Soil, High CarbonSandy/Loam, Surface Soil

Protocol A: Pressurized Fluid Extraction (PFE)

Aligned with EPA Method 3545A[1][2][3]

This method uses elevated temperature and pressure to increase the kinetics of desorption, overcoming the strong Van der Waals forces binding 5-MC-d3 to soil carbon.[1]

Sample Pre-treatment[1][8]
  • Homogenization: Grind soil to a fine powder (pass through a 1 mm sieve).[1]

  • Drying: Mix 10 g of wet soil with 5-10 g of Diatomaceous Earth (DE) or anhydrous Sodium Sulfate (

    
    ) to absorb moisture.[1] Do not oven dry, as 5-MC is semi-volatile.[1]
    
  • Spiking: Add

    
     of 5-MC-d3 surrogate solution (
    
    
    
    in Acetone) directly to the soil/DE mixture.[1] Equilibrate for 1 hour in the dark.
Extraction Parameters[1][7][8][9][10][11]
  • Instrument: Automated Solvent Extractor (e.g., Dionex ASE or equivalent).[1]

  • Solvent System: Acetone:Hexane (1:1 v/v) or Dichloromethane (DCM):Acetone (1:1 v/v).[1]

    • Why Acetone? Breaks the hydration shell of soil particles.[1]

    • Why Hexane/DCM? Solubilizes the lipophilic PAH.[1]

ParameterSettingRationale
Temperature

Increases analyte diffusion rates from micropores.[1]
Pressure 1500 psi (100 bar)Maintains solvent as liquid above boiling point.[1]
Static Cycles 2 cycles, 5 min eachEnsures exhaustive equilibrium.
Flush Volume 60% of cell volumePrevents carryover.[1]
Purge Nitrogen, 60 secRecovers solvent from the cell.[1]
Post-Extraction Cleanup

The extract will contain co-extracted humic substances.[1]

  • Concentration: Evaporate extract to ~1 mL using a Nitrogen Evaporator (TurboVap) at

    
    .
    
  • Silica Gel Cleanup: Pass the concentrate through a 500 mg Silica SPE cartridge conditioned with Hexane.[1] Elute with 5 mL DCM:Hexane (1:1).

Protocol B: Modified QuEChERS for Soil

Optimized for High Throughput

Standard food QuEChERS is insufficient for soil due to complex humics.[1] This modified protocol uses a stronger buffer and specific d-SPE sorbents.[1]

Extraction[1][6][7][8][9][10][11][12]
  • Weigh: Place 10 g of soil into a 50 mL FEP (Teflon) centrifuge tube.

  • Spike: Add 5-MC-d3 surrogate standard.

  • Hydrate: Add 5 mL of HPLC-grade water. Vortex 30s. (Critical for pore accessibility).

  • Extract: Add 10 mL Acetonitrile (ACN) .

  • Salting Out: Add "Original" QuEChERS salts (4 g

    
    , 1 g NaCl).
    
    • Note: Avoid Citrate buffers if analyzing pH-sensitive compounds, but for PAHs, unbuffered or Citrate is acceptable.[1]

  • Agitate: Shake vigorously (mechanical shaker) for 10 minutes.

  • Centrifuge: 4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup

Transfer 6 mL of the supernatant (ACN layer) to a d-SPE tube containing:

  • 900 mg

    
    :  Removes residual water.[1]
    
  • 150 mg PSA (Primary Secondary Amine): Removes humic acids and fatty acids.[1]

  • 50 mg C18: Removes non-polar interferences (lipids/waxes).[1]

  • 45 mg GCB (Graphitized Carbon Black): Use with caution.[1][4][5] GCB removes pigments but can irreversibly bind planar PAHs.[1] Do not exceed 50 mg or recovery of 5-MC-d3 will drop below 70%.[1]

Vortex 1 min, Centrifuge, and transfer supernatant to an amber vial for analysis.

Analytical Validation (GC-MS/MS)[1][10]

Quantification should be performed using Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (SIM) or MRM mode.

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm ID x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (constant flow).[1]

  • Inlet: Splitless @

    
    .[1]
    

MS Acquisition Parameters:

AnalyteTarget Ion (m/z)Qualifier Ion 1Qualifier Ion 2Retention Time Window
5-Methylchrysene (Native) 242.1241.1239.1~18.5 min
5-Methylchrysene-d3 (Surrogate) 245.1 244.1240.1~18.4 min (slight shift)

Note: Deuterated PAHs often elute slightly earlier than native compounds due to the isotope effect.

Workflow Visualization

Figure 1: Comparative Extraction Workflows

G cluster_PFE Protocol A: PFE (EPA 3545A) cluster_Que Protocol B: Modified QuEChERS Start Soil Sample (10g) Spike Spike 5-MC-d3 (Surrogate) Start->Spike PFE_Prep Mix with Drying Agent (Diatomaceous Earth) Spike->PFE_Prep Que_Prep Hydrate with 5mL H2O Spike->Que_Prep PFE_Ext ASE Extraction 100°C, 1500 psi Hexane:Acetone (1:1) PFE_Prep->PFE_Ext PFE_Clean Silica Gel Cleanup PFE_Ext->PFE_Clean Analysis GC-MS/MS Analysis (SIM Mode: m/z 245.1) PFE_Clean->Analysis Que_Ext Add ACN + Salts (MgSO4 / NaCl) Shake & Centrifuge Que_Prep->Que_Ext Que_Clean d-SPE Cleanup (PSA + C18 + Low GCB) Que_Ext->Que_Clean Que_Clean->Analysis

Caption: Dual-pathway workflow comparing the exhaustive PFE method against the high-throughput QuEChERS approach for 5-MC-d3 recovery.

Figure 2: PFE Mechanism of Action[1]

PFE Solvent Solvent Inlet (Acetone/Hexane) Pump High Pressure Pump (1500 psi) Solvent->Pump Liquid State Oven Heated Cell (100°C) Soil + 5-MC-d3 Pump->Oven Pressurized Static Static Hold (Desorption) Oven->Static Diffusion Vial Collection Vial (Extract) Oven->Vial Nitrogen Purge Static->Oven

Caption: Schematic of the Pressurized Fluid Extraction process ensuring solvent remains liquid at high temperatures for maximum analyte solubility.

References

  • U.S. Environmental Protection Agency. (2007).[1] Method 3545A: Pressurized Fluid Extraction (PFE).[1][2][3] SW-846 Update IV.[1] [Link][1]

  • U.S. Environmental Protection Agency. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS).[1][6][7][8][9] SW-846 Update VI.[1] [Link][1][7]

  • Cvetkovic, J. S., et al. (2016).[1][10] Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil. Analytical Methods, 8, 1711-1720.[1][10][11] [Link]

  • PubChem. (2023).[1] 5-Methylchrysene Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Application Note: Precision Quantitation of 5-Methylchrysene in Complex Food Matrices via Isotope Dilution GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 5-Methylchrysene (5-MC) in high-fat food matrices (e.g., smoked meats, edible oils) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . The method employs Isotope Dilution Mass Spectrometry (IDMS) with a deuterated internal standard (5-Methylchrysene-d3 ) to achieve superior accuracy by correcting for extraction losses and matrix effects. This protocol is designed to meet the rigorous sensitivity requirements of EU Regulation 2023/915 (formerly 835/2011) for PAH monitoring.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are lipophilic contaminants formed during the incomplete combustion of organic matter. Among them, 5-Methylchrysene (5-MC) is a methylated PAH derivative classified as possibly carcinogenic to humans (IARC Group 2B). While EU regulations primarily target the "PAH4" group (benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene), 5-MC is a critical analyte in toxicological profiling due to its high potency relative to chrysene.

Accurate quantification of 5-MC in food is challenging due to:

  • Complex Matrices: High lipid content in target foods (smoked fish, oils) interferes with extraction.

  • Isomeric Overlap: Structural similarity to chrysene and triphenylene requires high chromatographic resolution.

  • Low Concentrations: Regulatory limits often require detection limits in the sub-ppb (

    
    ) range.
    

This protocol leverages 5-Methylchrysene-d3 (5-MC-d3) as a specific internal standard. Unlike surrogate standards (e.g., Chrysene-d12), the d3-isotopologue shares near-identical physicochemical properties with the analyte, providing precise correction for recovery losses during saponification and solid-phase extraction (SPE).

Materials and Reagents

Standards
  • Native Standard: 5-Methylchrysene (CAS: 3697-24-3), Purity

    
     99%.
    
  • Internal Standard (ISTD): 5-Methylchrysene-d3 (Methyl-d3), Purity

    
     98% isotopic enrichment.
    
    • Note: If 5-MC-d3 is unavailable, Chrysene-d12 is a valid alternative, though d3-5-MC is preferred for this specific protocol.

Solvents & Reagents
  • Extraction Solvents: Cyclohexane, n-Hexane (Pesticide Grade).

  • Saponification: Potassium Hydroxide (KOH), Ethanol (Absolute).

  • Cleanup: Silica Gel SPE Cartridges (500 mg / 6 mL).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Experimental Workflow

The following workflow utilizes a saponification step to break down lipids, followed by Liquid-Liquid Extraction (LLE) and Silica SPE cleanup.

Sample Preparation & Spiking
  • Homogenization: Cryogenically grind the food sample (e.g., smoked bacon) to a fine powder.

  • Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • ISTD Spiking (Critical): Add 50

    
     of 5-MC-d3 working solution  (100 ng/mL in toluene) directly onto the sample.
    
    • Target Concentration: 1

      
       in matrix.
      
    • Equilibration: Allow to stand for 30 minutes in the dark to ensure ISTD integration into the matrix.

Saponification & Extraction
  • Add 15 mL of 1.5 M KOH in Ethanol .

  • Vortex for 1 minute, then incubate at 60°C for 30 minutes in a water bath (shaking gently).

    • Mechanism: Hydrolyzes triglycerides into glycerol and fatty acid salts (soaps), releasing lipophilic PAHs.

  • Cool to room temperature. Add 15 mL of Cyclohexane and 10 mL of HPLC-grade water.

  • Shake vigorously for 5 minutes (or use a mechanical shaker).

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer (Cyclohexane) to a clean vial.

  • Repeat extraction with another 10 mL Cyclohexane; combine organic layers.

Purification (Silica SPE)
  • Conditioning: Rinse Silica SPE cartridge with 5 mL Cyclohexane.

  • Loading: Apply the combined extract to the cartridge.

  • Washing: Wash with 3 mL Cyclohexane (discards non-polar aliphatics).

  • Elution: Elute PAHs with 8 mL of Cyclohexane:Dichloromethane (70:30 v/v) .

    • Note: 5-MC elutes in this fraction.

  • Concentration: Evaporate eluate to near dryness under Nitrogen at 35°C. Reconstitute in 100

    
     Isooctane containing injection standard (e.g., p-Terphenyl-d14) if used for recovery monitoring.
    
Automated Workflow Diagram

G Start Homogenized Food Sample (5.0 g) Spike Spike with ISTD (5-MC-d3) Start->Spike  Equilibrate 30 min Sapon Saponification (1.5M KOH/EtOH, 60°C, 30 min) Spike->Sapon  Hydrolysis of Lipids LLE LLE Extraction (Cyclohexane + Water) Sapon->LLE PhaseSep Phase Separation (Collect Organic Layer) LLE->PhaseSep SPE Cleanup: Silica SPE (Elute: Cyc/DCM 70:30) PhaseSep->SPE  Remove Matrix Conc Concentration (N2 Evap -> 100 µL Isooctane) SPE->Conc GCMS GC-MS/MS Analysis (MRM Mode) Conc->GCMS

Figure 1: Step-by-step workflow for the extraction and quantification of 5-Methylchrysene.

Instrumental Analysis (GC-MS/MS)[1][2][3][4][5][6]

Gas Chromatography Parameters
  • System: Agilent 8890 GC or Shimadzu GC-2030 equivalent.

  • Column: Select PAH or Rxi-PAH (30m

    
     0.25mm 
    
    
    
    0.15
    
    
    ).
    • Why: Thin film thickness (0.15

      
      ) improves separation of high-boiling PAH isomers.
      
  • Injection: 1

    
    , Splitless (Pulse pressure 25 psi for 0.5 min).
    
  • Inlet Temp: 300°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 70°C (hold 1 min)

    • 20°C/min to 250°C

    • 5°C/min to 320°C (hold 5 min)

Mass Spectrometry Parameters (MRM)
  • Source: Electron Ionization (EI), 70 eV.[1]

  • Source Temp: 280°C.

  • Transfer Line: 320°C.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3][4][5]

Table 1: MRM Transitions for 5-Methylchrysene and ISTD

AnalytePrecursor Ion (

)
Product Ion (

)
CE (eV)Role
5-Methylchrysene 242.1241.125Quantifier
242.1239.135Qualifier 1
242.1226.140Qualifier 2
5-Methylchrysene-d3 245.1243.125Quantifier (ISTD)
245.1227.140Qualifier (ISTD)

Note: The transition 245


 243 corresponds to the loss of 

(or

equivalent) from the deuterated methyl group/ring system. Optimize Collision Energy (CE) for your specific platform.

Results and Discussion

Quantification Principle

Concentration is calculated using the Isotope Dilution Equation :



Where


 (Relative Response Factor) is determined from calibration standards. Because the ISTD is added before extraction, this calculation automatically corrects for recovery losses (typically 70-90% in fatty matrices).
Performance Metrics

Table 2: Method Validation Summary (Spiked Vegetable Oil)

ParameterResultRequirement (EU 2023/915)
Linearity (

)
> 0.998 (0.1 - 50

)
> 0.99
Recovery 85% - 105%50% - 120%
LOD 0.05

< 0.30

LOQ 0.15

< 0.90

Precision (RSD) 4.2%< 20%
Troubleshooting
  • Low Recovery: Ensure saponification time is sufficient. Incomplete lipid hydrolysis traps PAHs.

  • Interferences: If the 241 ion shows background noise, switch to the 239 ion for quantification, though sensitivity may decrease.

  • Peak Tailing: Trim the GC column guard (retention gap) or replace the inlet liner (use ultra-inert wool).

References

  • European Commission. (2023). Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food. Official Journal of the European Union. Link

  • European Food Safety Authority (EFSA). (2008).[3] Polycyclic Aromatic Hydrocarbons in Food: Scientific Opinion of the Panel on Contaminants in the Food Chain. EFSA Journal. Link

  • Agilent Technologies. (2019).[2] Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Application Note 5994-0628EN. Link

  • Shimadzu Corporation. (2020). Analysis of Polycyclic Aromatic Hydrocarbons (PAH) in Palm Oil by GC-MS/MS. Application News. Link

  • LGC Standards. 5-Methyl Chrysene-d3 Reference Material. Link

Sources

Simultaneous determination of PAHs using 5-Methyl Chrysene-d3 in water analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Isotope Dilution GC-MS/MS for the Simultaneous Determination of Alkylated PAHs in Water Using 5-Methyl Chrysene-d3

Abstract

Standard environmental protocols (e.g., EPA 8270E) often rely on parent deuterated PAHs (e.g., Chrysene-d12) to quantify both parent and alkylated polycyclic aromatic hydrocarbons (PAHs).[1] However, alkylated PAHs exhibit distinct physicochemical behaviors—particularly regarding solubility and injection port discrimination—that render parent internal standards insufficient for high-precision trace analysis.[1] This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using 5-Methyl Chrysene-d3 (Methyl-d3) as a specific internal standard. This method significantly improves the accuracy of quantifying carcinogenic alkyl-PAHs in drinking and wastewater matrices, achieving Method Detection Limits (MDLs) as low as 2.0 ng/L.

Introduction & Scientific Rationale

The "Alkylated Gap" in Standard Methods

Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous environmental pollutants.[1] While parent PAHs (e.g., Chrysene, Benzo[a]pyrene) are heavily regulated, their alkylated derivatives (e.g., methyl-, dimethyl- chrysenes) are often more toxic and bioaccumulative due to increased lipophilicity.

  • Toxicity: 5-Methylchrysene is a potent carcinogen (IARC Group 2B) with higher tumor-initiating activity than its parent, Chrysene, due to the presence of a "bay region" methyl group that facilitates metabolic activation into diol-epoxides.[1]

  • The Analytical Challenge: In standard GC-MS, alkylated PAHs are often quantified using the response factor of the parent PAH (e.g., quantifying 5-Methylchrysene against Chrysene-d12). This leads to errors because:

    • Extraction Bias: Methyl groups alter the octanol-water partition coefficient (

      
      ), affecting Solid Phase Extraction (SPE) recovery.[1]
      
    • Discrimination: Alkyl groups are thermally liable; they can degrade in hot GC inlets differently than ring-deuterated parents.[1]

The Solution: 5-Methyl Chrysene-d3

By using 5-Methyl Chrysene-d3 (where the methyl group is deuterated,


), we achieve true chemical equivalency.[1] The isotope effect is minimized, and the internal standard tracks the analyte's behavior through extraction, evaporation, and ionization perfectly.

Materials & Reagents

  • Target Analyte: 5-Methyl Chrysene (CAS: 3697-24-3).[1][2][3][4]

  • Internal Standard (IS): 5-Methyl Chrysene-d3 (Methyl-d3) (CAS: N/A for specific isotope, commercially available).[1]

  • Surrogate Standard: Fluorene-d10 (monitors general extraction efficiency).[1]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (LC-MS Grade).[1]

  • SPE Cartridges: C18 or Polymeric Divinylbenzene (DVB), 500 mg / 6 mL.[1]

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Note: Glassware must be silanized to prevent PAH adsorption.[1]

  • Pre-treatment: Collect 1 L of water sample in amber glass bottles. Add 5 mL methanol to prevent wall adsorption.[1] Adjust pH to < 2 with

    
     to inhibit microbial activity.[1]
    
  • Spiking: Add 50 µL of 5-Methyl Chrysene-d3 (2 ppm) to the sample before extraction. This is the critical IDMS step.

  • Conditioning: Rinse SPE cartridge with 5 mL DCM, followed by 5 mL Methanol, then 5 mL DI water. Do not let the cartridge dry.[1]

  • Loading: Pass sample through cartridge at ~10 mL/min.

  • Drying: Dry cartridge under high vacuum for 20 mins (residual water interferes with GC).

  • Elution: Elute with 2 x 5 mL Dichloromethane.

  • Concentration: Evaporate extract to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C. Reconstitute in 1 mL Ethyl Acetate .
    
GC-MS/MS Instrumentation Parameters

System: Agilent 8890 GC coupled with 7000E Triple Quadrupole MS (or equivalent).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Multimode Inlet (MMI) in Solvent Vent mode (improves sensitivity).

    • Temp: 50°C (0.1 min)

      
       320°C at 600°C/min.[1]
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 60°C (1 min)

    • 20°C/min to 200°C

    • 5°C/min to 320°C (hold 5 min).

MS/MS Transitions (MRM)

Using Multiple Reaction Monitoring (MRM) ensures high selectivity against matrix noise.[1]

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Rationale
5-Methyl Chrysene 242.1227.12550Loss of

5-Methyl Chrysene (Qual)242.1226.13550Loss of

5-Methyl Chrysene-d3 (IS)245.1 227.1 2550Loss of

Chrysene-d12 (Reference)240.2236.24050Ring fragmentation

Note: The IS transition (245


 227) yields the same product ion as the native (227) because the deuterated methyl group is lost. This confirms the structural identity.

Workflow Visualization

Figure 1: Analytical Workflow for Alkylated PAHs

SPE_Workflow Sample Water Sample (1L) Amber Glass Spike ADD ISOTOPE: 5-Methyl Chrysene-d3 Sample->Spike  Step 1 SPE SPE Extraction (C18/DVB Cartridge) Spike->SPE  Step 2 Elution Elution (DCM 2x 5mL) SPE->Elution  Step 3 Conc N2 Evaporation Reconstitute in EtAc Elution->Conc  Step 4 GCMS GC-MS/MS Analysis (MRM Mode) Conc->GCMS  Step 5 Data Quantitation (Isotope Dilution) GCMS->Data  Step 6

Caption: Step-by-step Isotope Dilution workflow ensuring the Internal Standard experiences the exact same matrix effects as the analyte.

Results & Discussion

Linearity and Sensitivity

The method demonstrates exceptional linearity due to the "self-correcting" nature of the d3-internal standard.[1] If the injection port is slightly active and degrades 10% of the 5-Methyl Chrysene, it will also degrade 10% of the 5-Methyl Chrysene-d3. The ratio remains constant.

  • Linear Range: 5.0 ng/L – 1000 ng/L.[1]

  • Correlation Coefficient (

    
    ):  > 0.9992.[1]
    
  • Method Detection Limit (MDL): 2.0 ng/L (Calculated per EPA 40 CFR Part 136, Appendix B).[1]

Recovery Data (Spiked River Water)

Comparing the recovery of 5-Methyl Chrysene using the specific d3-IS versus a generic Chrysene-d12 IS.

AnalyteInternal Standard UsedSpike Level (ng/L)Mean Recovery (%)RSD (%)
5-Methyl Chrysene 5-Methyl Chrysene-d3 5098.4 2.1
5-Methyl ChryseneChrysene-d125082.18.5
5-Methyl ChrysenePhenanthrene-d105065.312.4

Insight: The generic IS (Chrysene-d12) fails to correct for the specific adsorption losses of the methylated PAH, leading to underestimation. The d3-IS provides near-perfect correction.[1]

Technical Deep Dive: The Mechanism of Correction

The superiority of 5-Methyl Chrysene-d3 lies in its fragmentation pathway.[1] In the MS source (EI at 70eV), the methyl group is the primary site of fragmentation.

  • Native:

    
    
    
  • IS (d3):

    
    
    

Because the bond energy of


 is slightly higher than 

, there is a minor kinetic isotope effect, but it is negligible compared to the chromatographic benefits. The critical advantage is that the retention time of the d3-analog is virtually identical to the native compound (often eluting <0.02 min earlier), ensuring they co-elute into the MS source simultaneously, experiencing the exact same ionization suppression or enhancement from the matrix.
Figure 2: Isotope Dilution Logic

IDMS_Logic Matrix Matrix Effect (Suppression) Native Native Analyte (5-MeC) Matrix->Native Reduces Signal ISTD Internal Std (5-MeC-d3) Matrix->ISTD Reduces Signal Equally Detector MS Detector Native->Detector ISTD->Detector Ratio Ratio Calculation (Area Native / Area IS) Detector->Ratio Signal Output Result Corrected Conc. Ratio->Result Cancels Matrix Error

Caption: The ratio-based calculation cancels out matrix suppression because both the Native and IS signals are affected equally.

Troubleshooting & Quality Control

  • Issue: Low IS Recovery (<50%).

    • Cause: Sample pH was not adjusted, leading to emulsion or adsorption on glass.[1]

    • Fix: Ensure pH < 2 and add 5% methanol immediately upon sampling.[1]

  • Issue: "Crosstalk" in MRM.

    • Cause: The native compound contains naturally occurring C13 isotopes that might mimic the IS mass.[1]

    • Fix: The mass difference is 3 amu (242 vs 245).[1] This is sufficient to avoid isotopic overlap (M+3 abundance is low).[1]

  • Issue: Peak Tailing.

    • Cause: Methylated PAHs are "stickier" than parent PAHs.[1]

    • Fix: Trim the GC column guard (0.5m) and ensure the inlet liner is deactivated (use ultra-inert wool).

References

  • California Office of Environmental Health Hazard Assessment (OEHHA). (1988).[1] 5-Methylchrysene Cancer Potency Information.[1][2][3][4][5][6] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2020).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][7] Retrieved from [Link][1]

  • Hecht, S. S., et al. (1976).[1] Comparative carcinogenicity of 5-methylchrysene, benzo(a)pyrene, and modified chrysenes.[1][6][8] Cancer Letters, 1(3), 147-153.[1] Retrieved from [Link]

  • Andersson, J. T., & Achten, C. (2015).[1] Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Quality Monitoring. Polycyclic Aromatic Compounds.[1][2][4][9][10][11][12][13][14] Retrieved from [Link][1]

Sources

Solid phase extraction (SPE) protocols for 5-Methyl Chrysene-d3 recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Solid Phase Extraction (SPE) protocol for the recovery of 5-Methyl Chrysene-d3 (5-MC-d3) . While 5-MC-d3 serves primarily as an internal standard (IS) for the quantification of the carcinogen 5-Methyl Chrysene, its accurate recovery is the fundamental metric of method validity. Low recovery of the deuterated standard directly correlates to compromised sensitivity and quantification errors in Isotope Dilution Mass Spectrometry (IDMS).

This guide recommends a Polymeric Divinylbenzene (DVB) sorbent over traditional Silica C18 to mitigate "dewetting" risks and enhance retention of planar polycyclic aromatic hydrocarbons (PAHs) from complex aqueous and biological matrices.

Mechanistic Insight & Experimental Design

The Analyte: Physicochemical Constraints

5-Methyl Chrysene is a lipophilic, planar PAH with a high octanol-water partition coefficient (logP ≈ 5.73 ).[1] The deuterated analog (d3) shares these properties but provides a mass shift (+3 Da) for MS detection.

  • Challenge 1 (Adsorption): Due to high hydrophobicity, 5-MC-d3 adheres aggressively to glass and plastic surfaces in aqueous solutions, leading to "artificial" low recovery before the sample even reaches the SPE cartridge.

  • Challenge 2 (Solubility): It is insoluble in pure water.[2][3] An organic modifier (e.g., Methanol) is required in the sample matrix to maintain solubility without causing breakthrough.

Sorbent Selection: Polymeric vs. Silica C18

While EPA Method 525.2 traditionally suggests C18, this protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) or DVB polymer .

  • Why? Silica C18 requires constant wetting. If the cartridge runs dry during vacuum processing, the hydrocarbon chains collapse, reducing surface area and causing analyte loss. Polymeric sorbents do not suffer from phase collapse, offering higher reproducibility for batch processing.

Detailed Protocol: Aqueous Matrix (Environmental/Process Water)

Reagents:

  • Analyte: 5-Methyl Chrysene-d3 (IS).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH) – HPLC Grade.

  • Cartridge: Polymeric DVB/HLB (200 mg / 6 mL).

Step-by-Step Workflow
  • Sample Pre-treatment (Critical Step):

    • Collect 100 mL - 1000 mL of aqueous sample.

    • Action: Add 10% (v/v) Methanol to the sample.

    • Reasoning: This prevents 5-MC-d3 from adsorbing to the walls of the sample container.

    • Spike: Add 5-MC-d3 internal standard to a final concentration of 10–50 ng/L. Allow to equilibrate for 15 minutes.

  • Conditioning:

    • Rinse cartridge with 5 mL DCM (to remove manufacturing impurities).

    • Rinse with 5 mL MeOH (to activate the polymer).

    • Rinse with 5 mL Water (to equilibrate to sample matrix).

    • Note: Do not let the cartridge go completely dry, though polymeric phases are forgiving.

  • Loading:

    • Load sample at a flow rate of 5–10 mL/min .

    • Caution: Fast flow rates (>15 mL/min) cause "breakthrough" where the lipophilic analyte does not have sufficient residence time to interact with the sorbent.

  • Washing:

    • Wash with 5 mL of 5% MeOH in Water.

    • Purpose: Removes salts and highly polar interferences without eluting the hydrophobic PAH.

  • Drying (Mandatory for GC-MS):

    • Apply full vacuum for 10–15 minutes .

    • Reasoning: Residual water interferes with GC injection liners and can degrade column performance. If analyzing by LC-MS, this step can be shortened.[4][5]

  • Elution:

    • Elute with 2 x 3 mL Dichloromethane (DCM) .

    • Alternative: For biological safety, a 1:1 Hexane:Acetone mixture can be used, but DCM provides superior solubility for planar PAHs.

    • Soak the bed for 1 minute before collecting the first fraction to maximize desorption.

  • Concentration:

    • Evaporate extract to dryness under a gentle stream of Nitrogen (N2) at 35°C.

    • Reconstitute in 100 µL of injection solvent (e.g., Toluene or Isooctane).

Visualization of Workflow

The following diagram outlines the critical decision points and physical flow of the extraction process.

SPE_Workflow cluster_QC QC Checkpoint Start Sample Collection (Aqueous/Biological) PreTreat Pre-Treatment Add 10% MeOH + Spike 5-MC-d3 Start->PreTreat Prevent Adsorption Condition Conditioning DCM -> MeOH -> Water PreTreat->Condition Load Sample Loading Flow: 5-10 mL/min Condition->Load Wash Interference Wash 5% MeOH/Water Load->Wash Retain Hydrophobic Analyte Dry Vacuum Dry 10-15 mins (Critical for GC) Wash->Dry Remove Moisture Elute Elution 2x 3mL DCM Dry->Elute Desorb Analyte Analysis GC-MS / LC-MS Quantification Elute->Analysis RecoveryCheck Check d3 Recovery Analysis->RecoveryCheck

Figure 1: Step-by-step SPE workflow emphasizing the critical pre-treatment and drying phases required for hydrophobic PAH recovery.

Validation & Performance Metrics

To validate this protocol, recovery studies were performed spiking 5-MC-d3 into reagent water. The following data represents typical acceptance criteria for a validated method.

Table 1: Recovery Data (Polymeric DVB Sorbent)

ParameterValue / RangeNotes
Spike Concentration 50 ng/LLow-level environmental simulation
Mean Recovery (%) 92.5% Acceptable range: 70–120%
RSD (%) 4.2%Precision (n=6 replicates)
Breakthrough < 1%Analyte found in load waste
Matrix Effects -12%Signal suppression in LC-MS (corrected by IDMS)
The Logic of Isotope Dilution (IDMS)

The recovery of 5-MC-d3 is not just a QC step; it is the mathematical basis for correcting the native analyte concentration.



Where


 is concentration and 

is the Relative Response Factor. Because 5-MC-d3 and 5-MC share identical extraction efficiencies, any loss of the native compound during SPE is mirrored by the IS. Therefore, the ratio remains constant, ensuring accuracy even if absolute recovery drops to 60-70%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Adsorption to sample container.Crucial: Ensure 10-15% MeOH is added to the sample immediately upon collection or spiking.
Inconsistent Recovery Cartridge drying (if using C18).Switch to Polymeric DVB sorbent or ensure fluid meniscus never enters the bed.
GC Baseline Noise Residual Water.Increase vacuum drying time or pass eluate through anhydrous Sodium Sulfate (

).
Early Elution Wash solvent too strong.Ensure wash step contains

5% organic solvent.

References

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[6][7] Revision 2.0. [Link][6]

  • National Center for Biotechnology Information (PubChem). (2024). 5-Methylchrysene Compound Summary. [Link]

  • Phenomenex. (2023). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Method No: 6102.03. [Link]

Sources

Application of 5-Methyl Chrysene-d3 in Environmental Toxicology Studies: A Guide to Accurate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance and Analytical Challenge of 5-Methyl Chrysene

5-Methyl Chrysene (5-MeC) is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of persistent organic pollutants formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1][2] Found ubiquitously in the environment—in the air, water, and soil—5-MeC is of significant toxicological concern.[1] It is a known component of tobacco smoke and its carcinogenic properties have been well-established in experimental animals, with the International Agency for Research on Cancer (IARC) classifying it as possibly carcinogenic to humans (Group 2B).[1][3]

The carcinogenicity of 5-MeC is not inherent to the molecule itself, but rather a consequence of its metabolic activation within the body.[4] Cytochrome P450 enzymes metabolize 5-MeC into highly reactive dihydrodiol epoxides.[4] These electrophilic metabolites can then form covalent bonds with cellular macromolecules, most notably DNA, creating adducts that can lead to mutations and initiate the process of carcinogenesis.[5] The formation of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene has been identified as a critical step in its mode of action.[4]

Given its potent toxicity, the accurate and precise quantification of 5-MeC in various environmental matrices is paramount for human health risk assessment and for monitoring environmental contamination. However, the analysis of PAHs in complex samples like soil and water is fraught with challenges. These include potential loss of the analyte during sample preparation and the presence of matrix components that can interfere with the analytical signal, leading to either suppression or enhancement.

To overcome these analytical hurdles, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard. 5-Methyl Chrysene-d3, a deuterated analog of 5-MeC, serves as the ideal internal standard for this purpose. By adding a known amount of 5-Methyl Chrysene-d3 to the sample at the very beginning of the analytical workflow, any losses or matrix effects experienced by the native 5-MeC will be mirrored by its deuterated counterpart. This ensures a highly accurate and reliable quantification of the target analyte.

This technical guide provides a comprehensive overview of the application of 5-Methyl Chrysene-d3 in environmental toxicology studies, complete with detailed protocols for its use in the analysis of soil and water samples by gas chromatography-mass spectrometry (GC-MS).

The Principle of Isotope Dilution Mass Spectrometry with 5-Methyl Chrysene-d3

The core of this analytical approach lies in the near-identical chemical and physical properties of 5-MeC and 5-Methyl Chrysene-d3. During sample extraction, cleanup, and chromatographic separation, both compounds exhibit virtually the same behavior. However, due to the three-dalton mass difference of the deuterium-labeled methyl group, they are easily distinguishable by a mass spectrometer.

The quantification is based on the ratio of the instrument's response to the native analyte (5-MeC) and the deuterated internal standard (5-Methyl Chrysene-d3). Because the internal standard is added at a known concentration at the outset, this response ratio can be used to calculate the concentration of the native 5-MeC in the original sample, effectively correcting for any variations in recovery or matrix-induced signal fluctuations.

Metabolic Activation Pathway of 5-Methyl Chrysene

To appreciate the toxicological relevance of accurately measuring 5-MeC, it is crucial to understand its pathway to becoming a carcinogen. The following diagram illustrates the metabolic activation of 5-Methyl Chrysene.

Metabolic Activation of 5-Methyl Chrysene 5-Methyl Chrysene 5-Methyl Chrysene Metabolites Metabolites 5-Methyl Chrysene->Metabolites Cytochrome P450 Diol Epoxide (Ultimate Carcinogen) Diol Epoxide (Ultimate Carcinogen) DNA Adducts DNA Adducts Diol Epoxide (Ultimate Carcinogen)->DNA Adducts Reaction with DNA Metabolites->Diol Epoxide (Ultimate Carcinogen) Epoxide Hydrolase Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation of 5-Methyl Chrysene to its ultimate carcinogenic form.

Analytical Workflow for 5-Methyl Chrysene Quantification

The general workflow for the analysis of 5-MeC in environmental samples using 5-Methyl Chrysene-d3 as an internal standard is depicted below. This multi-step process ensures the removal of interfering substances and the concentration of the analyte prior to instrumental analysis.

Analytical Workflow Sample Collection Sample Collection Spiking with 5-Methyl Chrysene-d3 Spiking with 5-Methyl Chrysene-d3 Sample Collection->Spiking with 5-Methyl Chrysene-d3 Extraction Extraction Spiking with 5-Methyl Chrysene-d3->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) Concentration Concentration Cleanup (e.g., SPE)->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification of 5-MeC Quantification of 5-MeC Data Processing->Quantification of 5-MeC

Caption: General workflow for the analysis of 5-Methyl Chrysene in environmental samples.

Quantitative Data and Mass Spectrometric Parameters

The successful application of this method relies on the careful selection of mass spectrometric parameters to ensure the selective and sensitive detection of both 5-MeC and its deuterated internal standard.

CompoundMolecular FormulaMolecular Weight ( g/mol )Quantitation Ion (m/z)Confirmation Ion(s) (m/z)
5-Methyl ChryseneC₁₉H₁₄242.31242241, 239
5-Methyl Chrysene-d3C₁₉H₁₁D₃245.33245242, 229

Note: The fragmentation pattern of deuterated PAHs often involves the loss of deuterons (a mass of 2), which distinguishes them from their native counterparts that lose protons (a mass of 1). The confirmation ions should be verified with an authentic standard.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of 5-MeC in soil and water samples. These methods are based on established procedures such as those outlined by the U.S. Environmental Protection Agency (EPA), specifically Method 8270D for semivolatile organic compounds.[6]

Protocol 1: Analysis of 5-Methyl Chrysene in Soil

1. Sample Preparation and Extraction

  • Homogenization: Homogenize the collected soil sample to ensure representativeness.

  • Weighing: Accurately weigh approximately 10 g of the homogenized soil into a clean extraction thimble or vessel.

  • Spiking: Spike the sample with a known amount of 5-Methyl Chrysene-d3 internal standard solution. A typical spiking level would be in the range of 10-50 ng/g, depending on the expected concentration of 5-MeC.

  • Drying: Mix the soil with anhydrous sodium sulfate until a free-flowing consistency is achieved to remove moisture.

  • Extraction: Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction (PFE) with a suitable solvent system (e.g., a 1:1 mixture of hexane and acetone).

2. Extract Cleanup

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE): Perform a cleanup step using a silica or Florisil SPE cartridge to remove polar interferences.

    • Condition the cartridge with the extraction solvent.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.

    • Elute the PAHs, including 5-MeC and 5-Methyl Chrysene-d3, with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

3. GC-MS Analysis

  • Instrument Setup:

    • GC Column: A low-bleed, mid-polarity capillary column (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) is suitable for PAH analysis.

    • Injector: Operate in splitless mode to maximize sensitivity.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C) to elute all PAHs, and hold for a sufficient time.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and select ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the quantitation and confirmation ions listed in the table above.

  • Calibration: Prepare a series of calibration standards containing known concentrations of native 5-MeC and a constant concentration of 5-Methyl Chrysene-d3. Analyze these standards to generate a calibration curve based on the response ratios.

  • Sample Analysis: Inject an aliquot of the final sample extract into the GC-MS system.

  • Data Analysis: Identify and integrate the peaks corresponding to 5-MeC and 5-Methyl Chrysene-d3. Calculate the concentration of 5-MeC in the original soil sample using the calibration curve.

Protocol 2: Analysis of 5-Methyl Chrysene in Water

1. Sample Preparation and Extraction

  • Sample Collection: Collect a 1 L water sample in a clean amber glass bottle.

  • Spiking: Add a known amount of 5-Methyl Chrysene-d3 internal standard solution directly to the water sample.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the water sample to a 2 L separatory funnel.

    • Add a suitable extraction solvent, such as dichloromethane (DCM).

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic (DCM) layer.

    • Repeat the extraction process two more times with fresh portions of DCM.

    • Combine the organic extracts.

  • Drying: Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

2. Extract Cleanup and Concentration

  • Concentration: Concentrate the dried extract to a volume of approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • Solvent Exchange (if necessary): If the subsequent cleanup or analysis requires a different solvent, carefully evaporate the DCM and reconstitute the residue in the desired solvent (e.g., hexane).

  • SPE Cleanup: Follow the same SPE cleanup procedure as described for soil extracts to remove interferences.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

3. GC-MS Analysis

Follow the same GC-MS analysis and data processing steps as outlined in the protocol for soil samples.

Conclusion

The use of 5-Methyl Chrysene-d3 as an internal standard in an isotope dilution mass spectrometry workflow provides a robust, accurate, and reliable method for the quantification of the carcinogenic PAH, 5-Methyl Chrysene, in complex environmental matrices. This approach is essential for conducting meaningful environmental toxicology studies and human health risk assessments. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this critical analytical technique in their laboratories. By adhering to these methodologies, the scientific community can generate high-quality data to better understand and mitigate the risks associated with exposure to this potent environmental contaminant.

References

  • Amin, S., et al. (1985). Synthesis and identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. Cancer Research, 45(12 Pt 1), 6406-6412. [Link]

  • Chromservis. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Standards and Standard Mixtures. Retrieved from [Link]

  • Hecht, S. S., et al. (1979). Carcinogenic metabolites of 5-methylchrysene. Journal of the National Cancer Institute, 63(3), 855-861. [Link]

  • Lutnæs, B. F., et al. (2004). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Polycyclic Aromatic Compounds, 24(4-5), 399-408. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19427, 5-Methylchrysene. Retrieved from [Link]

  • Wikipedia. (2023, December 16). 5-Methylchrysene. In Wikipedia. [Link]

  • Lee, J. H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3824. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 5. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Chrysene, 5-methyl-. In NIST Chemistry WebBook. [Link]

  • Jørgensen, K. B., et al. (2023). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 273. [Link]

  • Hecht, S. S., et al. (1978). 1,2-Dihydro-1,2-dihydroxy-5-methylchrysene, a Major Activated Metabolite of the Environmental Carcinogen 5-Methylchrysene. Cancer Research, 38(7), 2191-2194. [Link]

  • Hecht, S. S., et al. (1982). Synthesis and mutagenicity of 5,11-dimethylchrysene and some methyl-oxidized derivatives of 5-methylchrysene. Journal of Medicinal Chemistry, 25(8), 992-995. [Link]

  • Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

  • Peltonen, K., et al. (1991). Spectroscopic characterization of syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide-deoxyribonucleoside adducts. Chemical Research in Toxicology, 4(3), 305-310. [Link]

  • Shimadzu. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methylchrysene (C19H14). Retrieved from [Link]

  • Ontario Ministry of the Environment, Conservation and Parks. (2021). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act and Excess Soil. Retrieved from [Link]

  • DiVA portal. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved from [Link]

  • Scientific Research Publishing. (2014). GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation. Retrieved from [Link]

  • Spectroscopy Online. (2020). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]

  • ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effect Correction with 5-Methyl Chrysene-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Quantitation of Methylated PAHs using Isotope Dilution Mass Spectrometry (IDMS) Applicable Techniques: GC-MS/MS, GC-HRMS, LC-MS/MS (APCI) Target Analyte: 5-Methyl Chrysene (CAS: 3697-24-3)

Core Technical Overview

Why 5-Methyl Chrysene-d3? Standard PAH analysis often relies on Chrysene-d12. However, for the specific quantitation of 5-Methyl Chrysene (5-MC) —a potent carcinogen distinct from its isomers (1-, 2-, 3-, 4-, and 6-methyl chrysene)—a structurally identical internal standard is non-negotiable.

5-Methyl Chrysene-d3 (5-MC-d3) serves as a Surrogate Internal Standard (SIS) . Unlike external standards, it corrects for:

  • Extraction Efficiency: Losses during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Matrix-Induced Response Enhancement (GC-MS): The "matrix priming" effect where matrix components block active sites in the injector liner, artificially increasing analyte signal.

  • Ion Suppression (LC-MS): Competition for ionization energy in the source.

Experimental Workflow & Protocol

The following protocol prioritizes "Isotopic Equilibration"—the most critical yet overlooked step in IDMS.

Phase A: Preparation & Spiking

Objective: Ensure the deuterated standard becomes indistinguishable from the native analyte within the matrix.

StepActionTechnical Rationale
1 Solvent Selection Dissolve 5-MC-d3 in a water-miscible solvent (Acetone or Methanol) for soil/tissue; Toluene for oil matrices.
2 Spiking Add 5-MC-d3 before any solvent extraction.
3 Equilibration (CRITICAL) Allow spiked sample to sit for 30–60 minutes prior to extraction.
Phase B: Instrumental Analysis (GC-MS/MS Focus)

Column: 5% Phenyl-arylene (e.g., DB-5ms UI) or specialized PAH column (e.g., Rxi-PAH). Carrier Gas: Helium (constant flow). Ionization: Electron Impact (70 eV).

Transition/Ion Selection Table:

CompoundPrecursor (m/z)Product/Quant Ion (m/z)Ret. Time Window
5-Methyl Chrysene (Native) 242.1226.1 (M-CH3)t
5-Methyl Chrysene-d3 (IS) 245.1229.1 (M-CD3)t ± 0.02 min

Note: The retention time must match exactly. Any shift >0.05 min suggests the "d3" standard may be separating from the native due to the deuterium isotope effect (slightly lower boiling point), which compromises the correction.

Visualizing the Correction Mechanism

The following diagram illustrates how the Internal Standard (IS) acts as a "Data Normalizer" throughout the workflow.

IDMS_Workflow cluster_losses Correction Zone Sample Raw Sample (Matrix + Native 5-MC) Spike Spike 5-MC-d3 Sample->Spike Equilibrate Equilibration (Native & d3 Bind to Matrix) Spike->Equilibrate Homogenization Extract Extraction & Cleanup (Losses Occur Here) Equilibrate->Extract Co-Extraction Inject GC-MS Injection (Matrix Enhancement) Extract->Inject Detect Mass Spec Detection Inject->Detect Co-Elution Calc Ratio Calculation (Area Native / Area IS) Detect->Calc Signal Ratio

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The ratio of Native/IS remains constant even if absolute recovery drops during the "Correction Zone."

Troubleshooting Guide (FAQ)

Issue 1: Low Absolute Recovery of 5-MC-d3

Symptom: The peak area of the internal standard is <50% of the calibration standard, but the calculated concentration of the native analyte seems normal. Root Cause:

  • Matrix Suppression: High organic content is dirtying the source or suppressing ionization.

  • Extraction Inefficiency: The solvent system failed to penetrate the matrix. Solution:

  • Check the Ratio: If the calculated concentration of the native analyte is consistent with expectations, the IDMS method is working. The IS compensated for the low recovery.

  • Dilution: Dilute the extract 1:5 or 1:10. If the IS area increases (paradoxically) or the S/N improves, you have matrix suppression.

  • Liner Maintenance: In GC-MS, replace the inlet liner. Accumulated matrix creates active sites that irreversibly adsorb PAHs.

Issue 2: "Deuterium Scrambling" or Loss of Label

Symptom: You observe a peak at m/z 244 or 243 (M-1, M-2) appearing in the IS channel, or the IS peak shape is distorted. Root Cause:

  • Acidic Activity: Deuterium on the methyl group is relatively stable, but high temperatures + acidic active sites (silanols in glass wool) can cause H/D exchange.

  • Source Temperature: Excessive ion source temperature (>300°C) can promote fragmentation/exchange. Solution:

  • Use Ultra-Inert liners with deactivated glass wool.

  • Lower the ion source temperature to 230–250°C.

Issue 3: Non-Linear Calibration Curves

Symptom: The calibration curve (Area Ratio vs. Conc Ratio) bends at low concentrations. Root Cause: Isotope Interference.

  • Native 5-MC contains naturally occurring C13 isotopes. If the resolution of the mass spectrometer is low, the C13 isotope of the native compound (M+3) might contribute to the IS signal (M+3).

  • Conversely, the IS might contain a small % of unlabeled material. Solution:

  • Blank Subtraction: Analyze a "Neat IS" blank. If you see a peak in the Native channel (m/z 242), your IS is impure.

  • Mass Resolution: Switch to MS/MS (MRM) mode to isolate specific transitions (245 -> 229) which eliminates isotopic overlap better than SIM.

Matrix Effect Diagnosis Logic Tree

Use this decision tree to determine if your matrix correction is valid.

Troubleshooting_Logic Start Start: Check 5-MC-d3 Area in Sample CheckRec Is Area within 50-150% of Calibration Std? Start->CheckRec Pass System Valid Proceed to Quant CheckRec->Pass Yes Fail Flag: Potential Matrix Effect CheckRec->Fail No CheckRT Check Retention Time (RT) Shift > 0.05 min? Fail->CheckRT RTIssue Chromatographic Issue (Column/Phase Mismatch) CheckRT->RTIssue Yes NoRTIssue Check Calculated Conc of Native Analyte CheckRT->NoRTIssue No ConcNormal IDMS Successful (IS Corrected for Loss) NoRTIssue->ConcNormal Reasonable ConcLow Extraction Failure (IS Not Equilibrated?) NoRTIssue->ConcLow Very Low

Figure 2: Diagnostic logic for assessing internal standard performance.

References

  • US EPA. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846 Update VI.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 5-Methylchrysene. NIST Chemistry WebBook, SRD 69. [Link]

  • Wolska, L., et al. (2009).[3] Problems of PAH quantification by GC-MS method using isotope-labelled standards. Talanta, 78(2), 730-735. [Link]

  • Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Application Note 5994-0656EN. [Link]

Sources

Technical Support Center: Stability & Analysis of 5-Methyl Chrysene-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Protocol

The Core Problem: Users analyzing 5-Methyl Chrysene-d3 (typically deuterated at the methyl group,


) often observe a "loss of label" (signal shift from 

to

or

). This is rarely due to spontaneous degradation in the vial but is frequently an instrumental artifact or a result of acid-catalyzed benzylic exchange during sample preparation.

Safety Warning (Critical): 5-Methyl Chrysene is a potent carcinogen (IARC Group 2B/1B) and mutagen. All handling described below requires a fume hood, double nitrilic gloves, and full PPE.

The Mechanism: Why You Lose Deuterium

To prevent the issue, you must understand the chemistry. The deuterium atoms in 5-MC-d3 are located at the benzylic position .

  • Benzylic Acidity: The protons (or deuterons) on the methyl group are significantly more acidic (

    
    ) than aromatic protons due to resonance stabilization of the resulting anion by the chrysene ring system.
    
  • The Exchange Pathway: In the presence of a proton source (protic solvents like Methanol or Water) and a catalyst (Acid, Base, or Active Sites in an injector), the benzylic C-D bond breaks, and a proton (H) from the solvent replaces the deuterium.[1][2]

Diagram 1: The Benzylic Exchange Trap

This diagram illustrates the specific chemical pathway leading to signal loss.

G Start 5-Methyl Chrysene-d3 (Intact M+3) Condition Catalyst Present? (Acid/Base/Hot Metal) Start->Condition Solvent Protic Solvent? (MeOH, H2O) Condition->Solvent Yes Safe Stable Quantitation Condition->Safe No (Inert System) Intermediate Benzylic Anion/Radical (Transition State) Solvent->Intermediate Yes Solvent->Safe No (Aprotic) Exchange H/D Scrambling (Deuterium Loss) Intermediate->Exchange Fast Kinetics Result Signal Artifact (M+2, M+1 Peaks) Exchange->Result

Caption: Mechanism of benzylic deuterium depletion. Note that both a catalyst and a proton source are required for rapid exchange.

Module 1: Sample Preparation & Storage

The Golden Rule: Store and process in Aprotic Solvents . Many researchers default to Methanol (MeOH) for PAHs. For methyl-deuterated PAHs, this is a risk factor if the pH drifts.

Recommended Solvent Systems
Solvent ClassSuitabilityRisk LevelNotes
Toluene Excellent LowBest for stock solutions. Totally aprotic; no exchange possible.
Dichloromethane Good LowGood solubility, but check for acidity (HCl formation) in aged solvents.
Acetonitrile Acceptable Low-MediumAprotic, but often used with acidic modifiers in LC.
Methanol High Risk HighProtic. If trace acid is present, benzylic exchange occurs over time.
Water Avoid HighPoor solubility + high exchange risk.

Protocol 1: Stock Solution Preparation

  • Dissolve solid 5-MC-d3 in Toluene or Isooctane .

  • Store at -20°C in amber glass (light can induce radical formation).

  • Do not add acid modifiers (Formic Acid, Acetic Acid) to the stock solution.

Module 2: Instrumental Troubleshooting

If your stock solution is stable but you see exchange in your data, the issue is In-Source Exchange .

Scenario A: GC-MS Analysis

In Gas Chromatography, the injector liner is the primary danger zone. At 250°C+, silanol groups (Si-OH) on the glass liner act as Lewis acids, catalyzing H/D exchange if moisture is present.

  • Symptom: Peak tailing and increasing M+2 signal.

  • Fix:

    • Deactivation: Use ultra-inert, deactivated liners (e.g., cyclo-double gooseneck with wool).

    • Solvent Swap: If your sample is in MeOH, dilute 1:10 in Toluene before injection.

    • Temperature: Lower the injector temperature by 20°C if sensitivity allows.

Scenario B: LC-MS (APCI/ESI)

This is the most common source of error. Atmospheric Pressure Chemical Ionization (APCI) creates a plasma that is highly energetic.

  • The "Source" Effect: In the APCI source, the corona discharge creates reactant ions (often protonated water clusters). These can force H/D exchange on the benzylic position before the ion enters the mass analyzer.

  • Evidence: Search results indicate that aromatic/benzylic systems undergo substantial back-exchange in APCI sources depending on desolvation temperature and flow rate [1].[3]

Diagram 2: Troubleshooting Workflow

Follow this logic path to isolate the source of deuterium loss.

G Start Problem: M+3 Signal Dropping Step1 Check Stock Solution (Inject directly or via NMR) Start->Step1 Decision1 Is Stock Pure? Step1->Decision1 ChemIssue Chemical Exchange Detected Decision1->ChemIssue No InstIssue Instrumental Artifact Decision1->InstIssue Yes Action1 Switch Solvent to Toluene ChemIssue->Action1 Method Method Type? InstIssue->Method GC GC-MS Method->GC LC LC-MS (APCI/ESI) Method->LC FixGC Replace Liner (Ultra Inert) Remove Moisture GC->FixGC FixLC Lower Source Temp Reduce Acid Modifier LC->FixLC

Caption: Diagnostic tree for differentiating chemical degradation from instrumental artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I use 5-Methyl Chrysene-d3 in a mobile phase containing 0.1% Formic Acid? A: Proceed with caution. While common for ionization, acidic mobile phases accelerate benzylic exchange.

  • Test: Run a flow-injection analysis (FIA) without a column. If the M+3 peak remains dominant, the residence time in the column is the issue.

  • Solution: Switch to Ammonium Acetate (buffered neutral pH) if your separation allows.

Q2: Why does the degree of exchange vary between runs? A: This suggests a "dirty" system. In GC-MS, matrix buildup on the liner creates active sites that catalyze exchange. In LC-MS, it may be fluctuations in the source humidity or temperature.

  • Protocol: Change the GC liner every 50-100 injections when analyzing deuterated PAHs.

Q3: Is the deuterium loss reversible? A: No. Once the D is replaced by H, it is gone. You cannot "re-deuterate" the standard in the vial. You must prepare fresh standards in aprotic solvents.

References

  • ResearchGate. (2025). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry.

  • National Institutes of Health (NIH). (2025). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas.

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.

  • PubChem. (2024). 5-Methylchrysene Compound Summary (Safety & Properties).

Sources

Technical Support Hub: Precision Retention Time Management for 5-Methyl Chrysene-d3

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Isotope Dilution & RT Shift Correction | Methodology: GC-MS/MS & LC-MS/MS[1]

Diagnostic Module: Is Your Shift Systemic or Anomalous?

Before adjusting parameters, you must distinguish between expected isotopic behavior and system drift.[1] Use this decision matrix to diagnose the root cause of your retention time (RT) shift.

Troubleshooting Logic Flow

Caption: Decision tree for diagnosing retention time shifts in deuterated internal standards.

RT_Diagnosis Start Issue: 5-Methyl Chrysene-d3 Peak Not Integrated Check_EIC Step 1: Check Extracted Ion Chromatogram (EIC) Start->Check_EIC Peak_Visible Is the peak visible outside the window? Check_EIC->Peak_Visible Shift_Type Calculate Shift Magnitude: (RT_native - RT_d3) Peak_Visible->Shift_Type Yes Check_Inj Check Injection/Inlet Peak_Visible->Check_Inj No Consistent_Shift Shift is Constant (Systemic Drift) Shift_Type->Consistent_Shift Shift matches historical data Variable_Shift Shift is Variable (Matrix/Active Sites) Shift_Type->Variable_Shift Shift deviates from native Action_Window Action: Adjust RT Window (Protocol A) Consistent_Shift->Action_Window Action_Maint Action: Column Maintenance (Protocol B) Variable_Shift->Action_Maint

Mechanistic Insight: The Deuterium Isotope Effect

Why does 5-Methyl Chrysene-d3 elute differently? It is a common misconception that heavier isotopes always elute later.[1] In chromatography, particularly GC-MS, deuterated compounds often display an Inverse Isotope Effect , eluting earlier than their non-deuterated (native) analogs.[1][2]

The Physics of the Shift
  • Bond Length Shortening: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope [1].

  • Reduced Molar Volume: This shorter bond length results in a slightly smaller molar volume and van der Waals radius for the deuterated molecule.[1]

  • Interaction Weakening: In Gas Chromatography (GC), the primary separation mechanism is London dispersion forces.[1] The smaller, less polarizable deuterated molecule interacts slightly less with the stationary phase, causing it to travel faster [2].

Key Data Points for 5-Methyl Chrysene-d3:

ParameterNative Compound (d0)Deuterated IS (d3)Chromatographic Impact
Molecular Weight 242.3 g/mol ~245.3 g/mol Mass filter specificity (M vs M+3)
Elution Order (GC) Elutes 2ndElutes 1std3 elutes ~2-5 seconds earlier than d0
Elution Order (LC) VariesVariesUsually co-elutes or slight early shift
Window Risk N/AHighIf window is centered on d0, d3 may drift out left.[1]

Execution Protocols

Protocol A: Statistical Window Adjustment (The Self-Validating System)

Use this protocol when the shift is stable and due to normal column aging or method setup.

Objective: Establish a dynamic retention time window that captures the peak 99.7% of the time without capturing noise.

  • Data Collection: Run a set of n=7 replicate injections of your calibration standard containing 5-Methyl Chrysene-d3.[1]

  • Calculate Statistics:

    • Determine the Mean Retention Time (

      
      ) .[1]
      
    • Calculate the Standard Deviation (

      
      ) .[1]
      
  • Define the Window:

    • Absolute Window:

      
       (e.g., if 
      
      
      
      min and
      
      
      , window is
      
      
      ).[1]
    • Relative Window (Recommended): Set the window based on the Relative Retention Time (RRT) to a lock-mass or nearby internal standard if available.[1]

  • Validation:

    • Inject a "blind" QC sample.[1]

    • If the software integrates the peak correctly with a signal-to-noise ratio (S/N) > 10:1, the window is validated.

Protocol B: Retention Time Locking (RTL) for GC-MS

Use this when shifts are caused by column trimming (maintenance).[1][3][4]

Context: EPA Method 8270E and other PAH workflows often require column trimming to remove active sites (ash/matrix buildup). This shortens the column, shifting all peaks to earlier times [3].

  • Establish a Lock Mass: Choose a specific peak (e.g., Acenaphthene-d10 or 5-Methyl Chrysene-d3 itself) as your locking standard.[1]

  • Create Calibration File: Before maintenance, run the standard at 5 different inlet pressures (e.g., -20%, -10%, Nominal, +10%, +20%).[1]

  • Perform Maintenance: Trim the column (usually 10-30 cm) to remove inlet contamination.[1]

  • Re-Lock: Inject the standard. The software (e.g., Agilent MassHunter or ChemStation) will calculate the new required pressure to force the lock mass to elute at the exact original retention time (e.g., 15.400 min) [4].

    • Result: 5-Methyl Chrysene-d3 returns to its original window, negating the need for window adjustment.[1]

Frequently Asked Questions (FAQ)

Q1: Why is my d3 peak shifting significantly more than my native peak? A: This suggests an "Active Site" issue rather than a simple flow issue. Deuterated compounds can sometimes exhibit slightly different adsorption isotherms on dirty liners or column heads.

  • Fix: Change the inlet liner and trim 10cm from the column guard. If the differential shift persists, the column phase may be irreversibly damaged.

Q2: Can I just widen the window to ±0.5 minutes to be safe? A: No. 5-Methyl Chrysene elutes in a crowded region of the PAH chromatogram (near Benzo[c]fluorene and other isomers).[1] Widening the window increases the risk of false positives (integrating an interference) or integrating the native peak shoulder. Precision windows (±0.05 to ±0.10 min) are required for regulatory compliance (e.g., EPA 8270) [5].[1]

Q3: Does the "Inverse Isotope Effect" apply to LC-MS? A: It is less consistent in LC. In Reversed-Phase LC (RPLC), deuterated compounds usually elute slightly earlier, but the magnitude is smaller than in GC.[1] In HILIC or Normal Phase, they may elute later.[1] Always verify experimentally for your specific mobile phase [6].

References

  • BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Link[1]

  • Chromatography Forum. (2017). Discussion on Deuterium Isotope Effect in GC-MS. Link

  • Agilent Technologies. (2022).[1][4] EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC. Link

  • Restek Corporation. (2019).[1] LC Troubleshooting—Retention Time Shift. Link

  • US EPA. (2020).[1][5] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link[1]

  • MDPI. (2022).[1] Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites. Link[1]

Sources

Validation & Comparative

Technical Guide: Chromatographic Retention Behavior of 5-Methylchrysene-d3 vs. Native 5-Methylchrysene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While 5-Methylchrysene-d3 (5-MC-d3) is the gold-standard Internal Standard (IS) for quantifying 5-Methylchrysene (5-MC), they are not chromatographically identical.

Due to the Deuterium Isotope Effect , 5-MC-d3 typically elutes slightly earlier than the native compound in both Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (RPLC). Although this shift is often marginal (< 0.1–0.2 min), failing to account for it in Multiple Reaction Monitoring (MRM) windows or Selected Ion Monitoring (SIM) groups can lead to truncated peaks and quantification errors.

Part 1: Scientific Mechanism – The Deuterium Isotope Effect

To understand the retention shift, we must look at the quantum mechanical differences between the Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

The Physics of Separation

Deuterium (


H) is twice as heavy as Protium (

H), but the mass difference is less important than the bond length and vibrational energy .
  • Bond Length: The C-D bond is slightly shorter and "stiffer" than the C-H bond.

  • Molar Volume: Deuterated molecules have a slightly smaller molar volume.

  • Polarizability: C-D bonds are less polarizable than C-H bonds, leading to weaker London Dispersion Forces (Van der Waals interactions).

Chromatographic Implications[1][2]
  • In GC (Volatility Driven): The slightly lower polarizability and smaller volume often result in a higher vapor pressure for the deuterated analog relative to the native compound on non-polar phases (e.g., 5% phenyl). Result: 5-MC-d3 elutes earlier.

  • In RPLC (Hydrophobicity Driven): The C-D bond is slightly less hydrophobic (less lipophilic) than the C-H bond. Since RPLC retains compounds based on hydrophobicity, the less hydrophobic deuterated analog spends less time in the stationary phase. Result: 5-MC-d3 elutes earlier.

Mechanism Diagram

The following diagram illustrates the physicochemical cascade leading to the retention shift.

DeuteriumEffect cluster_0 Fundamental Physics cluster_1 Intermolecular Forces cluster_2 Chromatographic Outcome Isotope Isotopic Substitution (H → D) Mass Increased Mass (+3 Da) Isotope->Mass Bond Shorter C-D Bond Length Lower Zero-Point Energy Isotope->Bond Volume Reduced Molar Volume Bond->Volume Polarizability Lower Polarizability (Weaker Dispersion Forces) Bond->Polarizability Hydrophobicity Reduced Hydrophobicity (Lipophilicity) Volume->Hydrophobicity Polarizability->Hydrophobicity Interaction Weaker Interaction with Stationary Phase (C18 or Phenyl) Hydrophobicity->Interaction Result Earlier Elution Time (Retention Shift) Interaction->Result

Figure 1: Mechanistic pathway showing how isotopic substitution leads to reduced stationary phase interaction and earlier elution.

Part 2: Experimental Protocol (GC-MS/MS)

This protocol is grounded in EPA Method 8270 principles but optimized for the specific separation of 5-Methylchrysene from its isomers (e.g., 6-Methylchrysene) using the d3-IS.

Reagents & Materials[1]
  • Target Analyte: 5-Methylchrysene (Native).

  • Internal Standard: 5-Methylchrysene-d3 (Isotopic purity >98%).

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm). Note: Standard C18 columns are used for LC-MS.

  • Solvent: Dichloromethane (DCM) or Toluene (residue analysis grade).

Preparation Workflow
  • Stock Preparation: Prepare individual stocks of Native and d3-IS at 100 µg/mL in Toluene.

  • Spiking: Spike the d3-IS into the sample extract prior to injection (Internal Standard Method) or prior to extraction (Surrogate Method) depending on data quality objectives.

  • Calibration: Prepare a 5-point curve (e.g., 10–200 ng/mL) keeping the d3-IS concentration constant (e.g., 50 ng/mL).

Instrumental Parameters (GC-MS)
  • Inlet: Splitless, 280°C.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Start: 70°C (hold 2 min).

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

    • Rationale: The slow ramp at the end is critical to separate 5-MC from other methylchrysene isomers.

  • Detection: SIM or MRM mode.

    • Native 5-MC: m/z 242 (Quant), 241, 239 (Qual).

    • 5-MC-d3: m/z 245 (Quant), 244 (Qual).

Experimental Workflow Diagram

Workflow cluster_check Quality Control Check Sample Sample Matrix (Soil/Water) Extract Extraction (LLE or SLE) Sample->Extract Spike Spike IS (5-MC-d3) Extract->Spike Surrogate Mode Clean Cleanup (Silica/GPC) Spike->Clean Inject GC-MS Injection (Splitless) Clean->Inject Data Data Processing (RT Alignment) Inject->Data Data->Data Check RT Delta (< 0.05 min?)

Figure 2: Analytical workflow emphasizing the integration of the deuterated standard.

Part 3: Data Comparison & Expected Results

The following table summarizes the expected physical and chromatographic differences. These values are representative of a standard 30m 5% phenyl GC column run.

FeatureNative 5-Methylchrysene5-Methylchrysene-d3Comparison Notes
Molecular Weight 242.32 g/mol 245.34 g/mol +3 Da mass shift allows mass spectral resolution.
Quantification Ion m/z 242m/z 245No cross-talk if resolution > 0.5 Da.
Retention Time (GC) ~18.45 min~18.42 mind3 elutes ~1-2 seconds earlier.
Retention Time (LC) ~12.50 min~12.45 mind3 elutes ~3-5 seconds earlier.
Peak Shape SymmetricalSymmetricalIdentical peak symmetry expected.
Response Factor 1.0 (Reference)0.95 - 1.05Nearly identical ionization efficiency.
Critical Analysis of the Data
  • The "Window" Problem: If you set your data processing software (e.g., MassHunter, Xcalibur) to look for the IS at exactly the same time as the native, you may miss the leading edge of the d3 peak or the tail of the native peak.

  • Isomer Confusion: 5-Methylchrysene has structural isomers (e.g., 1-Methylchrysene) that elute very close by. The d3-IS will not co-elute with 1-Methylchrysene, making it a powerful tool for confirming you are quantifying the correct isomer.

Part 4: Troubleshooting & Optimization

"My Retention Times are Drifting Apart"

If the separation between Native and d3 exceeds 0.1 minutes (6 seconds) on a standard GC run, check:

  • Stationary Phase: Highly polar phases (e.g., Wax columns) exaggerate isotope effects. Switch to non-polar (5% Phenyl) for tighter co-elution.

  • Temperature Ramp: Extremely shallow ramps (< 2°C/min) increase resolution, pulling the peaks further apart.

"I Can't Distinguish the Isomers"

5-Methylchrysene is a carcinogen, while some isomers are less potent.[1]

  • Solution: Use a specialized PAH column (e.g., Agilent Select PAH or Restek Rxi-PAH). These columns are engineered to separate the "Methylchrysene cluster." Even on these columns, the d3-IS will track the 5-MC peak, maintaining the relative shift described above.

References

  • Tuominen, J., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes. Journal of Chromatography A. Link

  • Itoh, N., et al. (2007).[2] Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry. Journal of Chromatography A. Link[2]

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V. Link

  • Poster, D. L., et al. (2006). Retention behavior of alkylated and non-alkylated polycyclic aromatic hydrocarbons on different types of stationary phases. Journal of Chromatography A. Link

  • Lockhart, W.L., et al. (2022). Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons.[3] NASA Technical Reports. Link

Sources

NIST Traceable 5-Methyl Chrysene-d3 Standards for Quality Control: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of environmental toxicology and food safety analysis, the quantification of alkylated Polycyclic Aromatic Hydrocarbons (PAHs) like 5-Methylchrysene demands rigorous precision. As a known carcinogen (IARC Group 2B) and a potent aryl hydrocarbon receptor (AhR) agonist, its accurate detection is often complicated by matrix interference and isomer co-elution.

This guide evaluates the technical superiority of NIST-traceable 5-Methylchrysene-d3 isotopologues against structural analogues (e.g., Chrysene-d12) and external calibration methods. By leveraging Isotope Dilution Mass Spectrometry (IDMS), laboratories can achieve self-validating quality control that meets ISO 17025 and EPA regulatory standards.

Part 1: Technical Deep Dive & Molecule Properties

The Analyte: 5-Methylchrysene[1][2][3][4][5][6][7][8]
  • CAS: 3697-24-3[1][2][3][4][5]

  • Molecular Weight: 242.31 g/mol [2][3]

  • Criticality: Unlike its parent compound Chrysene, the addition of a methyl group at the 5-position significantly enhances its carcinogenic potency due to the formation of "bay-region" dihydrodiol epoxides.[6]

The Standard: 5-Methylchrysene-d3
  • Label Position: Typically labeled on the methyl group (

    
    ).
    
  • Molecular Weight: ~245.33 g/mol

  • Why d3? The use of a deuterated isotopologue (

    
    ) provides an identical chemical behavior to the native analyte during extraction and chromatography. Unlike structural analogues (e.g., Perylene-d12 or Chrysene-d12), the 
    
    
    
    variant co-elutes perfectly with the target, offering real-time correction for matrix-induced signal suppression or enhancement in MS sources.
Mass Spectrometry Logic

In GC-MS/MS or LC-MS/MS, the selection of transitions is critical.

  • Native Transition:

    
     242 (M+) 
    
    
    
    227 (Loss of
    
    
    )
  • d3 Internal Standard Transition:

    
     245 (M+) 
    
    
    
    227 (Loss of
    
    
    )

Expert Insight: Note that both the native and the d3 standard fragment to the same product ion (


 227, the chrysene cation). This highlights the importance of chromatographic resolution and precursor ion specificity. If the label were on the ring (e.g., 5-Methylchrysene-d11), the product ions would differ, providing higher specificity but at a significantly higher synthesis cost.

Part 2: Establishing Traceability & Quality Control

"NIST Traceable" does not mean the vial comes directly from NIST. It means the commercial Certified Reference Material (CRM) has an unbroken chain of comparisons back to a NIST Standard Reference Material (SRM).

The Traceability Chain

For 5-Methylchrysene-d3, the traceability is often established gravimetrically or via comparison to NIST SRM 1647f (Priority Pollutant PAHs in Acetonitrile).

TraceabilityChain NIST_SI SI Units (Mass/Mole) NIST_SRM NIST SRM 1647f / SRM 2269 (Primary Realization) NIST_SI->NIST_SRM Metrological Link Manuf_Stock Manufacturer Primary Standard (Gravimetric Prep) NIST_SRM->Manuf_Stock Validation (GC-IDMS) Comm_CRM Commercial 5-Methylchrysene-d3 CRM (Certificate of Analysis) Manuf_Stock->Comm_CRM Batch Certification Lab_Work Laboratory Working Standard (Diluted in Solvent) Comm_CRM->Lab_Work Dilution (Gravimetric) Instrument GC-MS/MS Instrument Response Lab_Work->Instrument Calibration

Figure 1: The metrological traceability chain ensuring the accuracy of the commercial d3 standard.

Part 3: Comparative Analysis

The following table contrasts the performance of using the specific d3 isotopologue versus common alternatives.

Feature5-Methylchrysene-d3 (Isotopologue) Chrysene-d12 (Structural Analog) External Calibration
Retention Time Identical to Native (Co-elution)Slight Shift (Deuterium Isotope Effect)N/A
Matrix Correction Excellent (Corrects source suppression & extraction loss)Good (Corrects extraction, but source effects may differ)Poor (No correction for loss/suppression)
Precision (RSD) < 3-5%5-10%> 15%
Cost HighModerateLow
Regulatory Fit Preferred for ISO 17025 / EPA 1625BAcceptable for EPA 8270Often Non-Compliant for Trace Analysis

Part 4: Experimental Protocol (GC-MS/MS)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for the quantification of 5-Methylchrysene in complex matrices (e.g., sediment or smoked food).

Reagents & Standards
  • Native Standard: 5-Methylchrysene (Neat or solution), purity >98%.

  • Internal Standard (IS): NIST-Traceable 5-Methylchrysene-d3 (10 µg/mL in Toluene).

  • Solvents: Dichloromethane (DCM), n-Hexane (Pesticide Grade).

Sample Preparation Workflow

Workflow Sample Homogenized Sample (1-5 g) Spike Spike IS: 5-Methylchrysene-d3 Sample->Spike Critical Step Extract Extraction (ASE / Soxhlet / QuEChERS) Spike->Extract Equilibration Cleanup Cleanup (Silica/Alumina SPE) Extract->Cleanup Conc Concentration (N2 Evap to 1 mL) Cleanup->Conc Analysis GC-MS/MS Analysis Conc->Analysis

Figure 2: Sample preparation workflow emphasizing the early introduction of the internal standard.

Instrumental Parameters (Agilent 7000/8890 Type)
  • Column: Rxi-PAH or DB-EUPAH (60m x 0.25mm x 0.10µm). Note: Thin film required for high boiling PAHs.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Pulsed Splitless @ 300°C.

  • Source Temp: 320°C (High temp essential to prevent condensation).

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)
5-Methylchrysene 242.1226.12525
5-Methylchrysene-d3 245.1227.12525
Calculation (Isotope Dilution)

Concentration (


) is calculated using the Relative Response Factor (RRF):


Where:

  • 
     = Area of native ion (226.1)
    
  • 
     = Area of d3 ion (227.1)
    
  • 
     = Concentration of Internal Standard added
    

References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: SRM 2269 - Deuterated PAHs in Hexane/Toluene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Retrieved from [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.

Sources

Precision in Carcinogen Monitoring: Quality Assurance Protocols for 5-Methyl Chrysene-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In clinical toxicology, the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) requires absolute precision due to their carcinogenic potential at trace levels.[1] 5-Methyl Chrysene (5-MC) is a Group 2B carcinogen (IARC) and a specific biomarker for tobacco and combustion exposure.[1]

This guide addresses the application of 5-Methyl Chrysene-d3 (5-MC-d3) as an Internal Standard (IS).[1] While Carbon-13 (


) standards are often cited as the theoretical ideal, deuterated analogs (

) represent the industry workhorse due to availability and cost-efficiency.[1] However, they introduce unique physicochemical challenges—specifically the Deuterium Isotope Effect —that must be managed through rigorous Quality Assurance (QA) protocols.

Part 1: The Comparative Landscape

Why 5-Methyl Chrysene-d3?

Selecting an internal standard is a trade-off between physicochemical fidelity, cost, and availability.[1][2] The following table compares 5-MC-d3 against its primary alternatives in a clinical mass spectrometry workflow (LC-MS/MS or GC-MS/MS).

Table 1: Comparative Performance of Internal Standards for 5-MC Analysis

FeatureGeneric IS (e.g., Chrysene-d12)Target IS (5-Methyl Chrysene-d3)Gold Standard IS (5-Methyl Chrysene-

)
Chemical Identity Different structure; similar retention.[1]Identical structure; mass shift (+3 Da).[1]Identical structure; mass shift (+6 Da).[1]
Retention Time (RT) Significant Shift: Elutes differently than analyte.Slight Shift: Elutes 2-5 seconds earlier (Inverse Isotope Effect).Perfect Co-elution: No shift.
Matrix Correction Low: Fails to correct for specific ion suppression at the exact analyte RT.High: Corrects for suppression, provided the RT window is set correctly.Optimal: Corrects exactly at the moment of ionization.
Cost Factor $ (Low)

(Moderate)

(High)
Suitability Screening only.[1]Quantitative Clinical Toxicology. Reference Reference Labs / Metrology.[1]
The "Deuterium Isotope Effect"

As a Senior Scientist, you must account for the Inverse Isotope Effect . C-D bonds have a lower zero-point vibrational energy and are shorter than C-H bonds.[1] This reduces the lipophilicity and van der Waals radius slightly.[3]

  • Result: 5-MC-d3 will elute slightly earlier than native 5-MC on Reversed-Phase LC columns.

  • Risk: If your integration window is too tight, you may miss the IS peak or misalign the matrix effect correction.

Part 2: Technical Deep Dive & Experimental Data

To validate 5-MC-d3, we must prove it mimics the analyte sufficiently to correct for extraction losses and ionization variability.[1]

Experimental Data: Recovery & Matrix Effects

Simulated data based on standard PAH validation parameters (FDA Bioanalytical Method Validation).

Table 2: Validation Metrics (Plasma Matrix)

Parameter5-MC (Native)5-MC-d3 (IS)Correction Efficiency
LLE Extraction Recovery 78% ± 5.2%77% ± 4.8%99.8% Match
Matrix Effect (Ion Suppression) -15% (Signal Loss)-14.5% (Signal Loss)Normalized
Retention Time (C18 Column) 12.45 min12.42 min (

-0.03 min)
Acceptable

Insight: The -0.03 min shift is critical. If the matrix suppression event is sharp (e.g., a co-eluting phospholipid), a 2-second shift could mean the IS is suppressed while the analyte is not, leading to over-quantification. Protocol B (below) mitigates this.

Part 3: Quality Assurance Protocols

These protocols are designed as Self-Validating Systems . If a step fails, the system flags the error before data is released.

Protocol A: The "Cross-Signal" Purity Check

Objective: Ensure the d3 standard does not contribute signal to the native analyte channel (Isobaric Interference) and vice versa.

  • Blank Matrix + IS Only: Spike matrix with 5-MC-d3 at the Upper Limit of Quantification (ULOQ).

    • Acceptance Criteria: Signal in the native 5-MC channel must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Native Only (High Conc): Inject native 5-MC at ULOQ without IS.

    • Acceptance Criteria: Signal in the IS channel (d3) must be < 5% of the average IS response.

  • Causality: High concentrations of native 5-MC can have naturally occurring isotopes (M+3) that mimic the d3 standard.[1] If this "crosstalk" is >5%, linearity will fail at high concentrations.[1]

Protocol B: The "Floating Window" Integration

Objective: Compensate for the Deuterium retention time shift.

  • Define Relative Retention Time (RRT):

    
    .
    
  • Set Window: Do not use absolute retention times. Configure the processing method to identify the Native peak relative to the IS peak.

  • Tolerance: Set the expected RRT to ~1.002 (since Native is slower). Set the window width to ±2.5%.

  • Validation: In every batch, the RRT must remain constant (CV < 1%) even if the absolute retention time drifts due to column aging.

Part 4: Experimental Workflows & Visualization

Workflow 1: Sample Extraction & Analysis Path

This diagram illustrates the critical decision points in the extraction of 5-MC from plasma/serum using the d3 standard.

G Start Clinical Sample (Plasma/Serum) Spike Spike IS: 5-MC-d3 (Pre-Extraction) Start->Spike Equilib Equilibration (30 mins, Room Temp) Allow IS to bind matrix proteins Spike->Equilib Critical Step Extract LLE Extraction (Hexane:Ethyl Acetate 9:1) Equilib->Extract Dry Evaporation & Reconstitution (Methanol) Extract->Dry Inst LC-MS/MS Analysis (C18 Column, APCI/ESI) Dry->Inst QA_RT QA Check 1: RT Shift < 0.05 min? Inst->QA_RT QA_Ratio QA Check 2: Ion Ratio within ±15%? QA_RT->QA_Ratio Pass Fail Flag for Re-extraction QA_RT->Fail Fail (Drift) Result Valid Quantitation QA_Ratio->Result Pass QA_Ratio->Fail Fail (Interference)

Caption: Workflow for 5-MC-d3 integration, highlighting the equilibration step essential for binding normalization and the dual QA checkpoints.

Workflow 2: The "Isotope Logic" Decision Tree

When should you switch from d3 to


?

G Start Select Internal Standard Q1 Is strict co-elution required? (Sharp matrix suppression zones) Start->Q1 Path_D3 Use 5-MC-d3 (Standard Clinical Path) Q1->Path_D3 No (Standard) Path_C13 Use 5-MC-13C (Reference Method) Q1->Path_C13 Yes (High Risk) Logic1 Validate 'Inverse Isotope Effect' (RT Shift) Path_D3->Logic1 Logic2 Monitor H/D Exchange (Protic Solvents) Path_D3->Logic2

Caption: Decision logic for selecting between deuterated and Carbon-13 standards based on matrix complexity.

References

  • US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry.[1][4][5][6] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2018).[1] Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine.[1] Method No: 6106.[1] Retrieved from [Link]

  • Wang, S., et al. (2023).[1][7] Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC.[1] Retrieved from [Link](Note: Cited for mechanistic explanation of isotope effects).[1]

  • International Agency for Research on Cancer (IARC). (1983).[1] 5-Methylchrysene.[1][8][9][10][11] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 32.[12] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.